NVS-PAK1-C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H23ClF3N5O |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1 |
InChI Key |
RVHZFZVJXGIAJF-HNNXBMFYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Functional Divergence of NVS-PAK1-1 and NVS-PAK1-C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key differences between the potent p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1, and its inactive control compound, NVS-PAK1-C. Understanding the distinct biochemical and cellular activities of these molecules is crucial for the accurate interpretation of experimental results in PAK1-centric research.
Core Distinction: Potent Inhibitor versus Inactive Control
NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1.[1][2][3][4] In contrast, this compound serves as a negative control for experiments involving NVS-PAK1-1.[5][6] It is structurally related to NVS-PAK1-1 but possesses significantly diminished biological activity, with over 100-fold less potency against PAK1.[1][7] This differential activity makes the pair invaluable for discerning true on-target effects of PAK1 inhibition from potential off-target or non-specific compound effects.
Comparative Biochemical Activity
The primary distinction between NVS-PAK1-1 and this compound lies in their ability to inhibit PAK1 kinase activity. NVS-PAK1-1 demonstrates high potency against both dephosphorylated and phosphorylated forms of PAK1.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| NVS-PAK1-1 | dephosphorylated PAK1 | Caliper Assay | 5[1][2][3] | 7[1][8] |
| phosphorylated PAK1 | Caliper Assay | 6[1][3] | - | |
| dephosphorylated PAK2 | Caliper Assay | 270 | 400[8] | |
| phosphorylated PAK2 | Caliper Assay | 720 | - | |
| This compound | PAK1 | Caliper Assay | >100-fold less active than NVS-PAK1-1[1] | - |
Kinome Selectivity
NVS-PAK1-1 exhibits remarkable selectivity for PAK1. A KINOMEscan™ profiling against a panel of 442 kinases revealed a high degree of specificity, with a selectivity score (S10) of 0.003 at a 10 µM concentration.[1] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases and 28 bromodomains.[1]
Cellular Mechanisms and Applications
NVS-PAK1-1 effectively inhibits the autophosphorylation of PAK1 in cellular contexts, a key step in its activation cascade.[2][3] For instance, in the KRAS-mutated pancreatic cancer cell line Su86.86, which expresses high levels of PAK1 and PAK2, NVS-PAK1-1 potently inhibits PAK1 autophosphorylation (S144) at a concentration of 0.25 µM.[1][9] This inhibition of PAK1 activity subsequently impacts downstream signaling pathways, such as the phosphorylation of MEK1.[8]
The logical workflow for utilizing these compounds in research is depicted below.
Caption: Experimental workflow for investigating PAK1 function.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Caliper Assay)
This assay is employed to measure the direct inhibitory effect of compounds on kinase activity.
Methodology:
-
Plate Preparation: 50 nL of the test compound (NVS-PAK1-1 or this compound) solution in 90% DMSO is dispensed into a 384-well microtiter plate. A dose-response curve is typically generated using an 8-point dilution series.
-
Enzyme Addition: 4.5 µL of the PAK1 enzyme solution is added to each well.
-
Pre-incubation: The plate is pre-incubated at 30°C for 60 minutes.
-
Reaction Initiation: 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.
-
Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.
-
Reaction Termination: The reaction is stopped by the addition of 16 µL of a stop solution.
-
Data Acquisition: The plate is read on a Caliper instrument to quantify the extent of peptide phosphorylation, from which IC50 values are determined.[8]
Cellular PAK1 Autophosphorylation Assay
This assay assesses the ability of a compound to inhibit PAK1 activity within a cellular environment.
Methodology:
-
Cell Culture: Su86.86 pancreatic duct carcinoma cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of NVS-PAK1-1 or this compound for a specified duration.
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated PAK1 (e.g., anti-p-PAK1 S144) and total PAK1.
-
Detection and Analysis: The levels of phosphorylated and total PAK1 are detected and quantified to determine the extent of inhibition.
PAK1 Signaling Context
PAK kinases are key components of the MAPK signaling cascade, which transduces signals from the cell surface to the nucleus.[1] The inhibition of PAK1 by NVS-PAK1-1 can have downstream consequences on this pathway.
Caption: Simplified PAK1 signaling pathway.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. NVS-PAK1-1 | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 3. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, inactive control for NVS-PAK1-1 (CAS 2250019-95-3) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
NVS-PAK1-C: A Technical Guide to its Mechanism of Action as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of kinase drug discovery, the validation of a small molecule's on-target effects is paramount. This requires the use of rigorously characterized chemical tools, including highly selective inhibitors and their corresponding inactive control compounds. NVS-PAK1-C serves as the crucial negative control for NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This technical guide provides an in-depth overview of the mechanism of action of this compound, its relationship to NVS-PAK1-1, and its application in robust experimental design to ensure that observed biological effects are a direct result of PAK1 inhibition.
The Role of PAK1 in Cellular Signaling
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42. PAK1, a member of the Group I PAKs, is a central node in numerous signaling pathways that regulate a wide array of cellular processes. These include cytoskeletal dynamics, cell motility, proliferation, survival, and apoptosis.[1] Dysregulation of PAK1 activity has been implicated in various pathologies, including cancer, making it an attractive target for therapeutic intervention.[1][2]
Key Signaling Pathways Involving PAK1:
-
Cell Survival and Apoptosis: PAK1 can promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD, and by activating the anti-apoptotic Raf1/Bcl-2 and Akt pathways.[1][3]
-
Cytoskeletal Remodeling and Motility: Through phosphorylation of substrates like LIM kinase (LIMK) and myosin light-chain kinase (MLCK), PAK1 plays a pivotal role in actin cytoskeleton organization, which is essential for cell migration and invasion.[4]
-
MAPK/ERK Pathway: PAK1 can activate the MAPK/ERK signaling cascade by phosphorylating MEK1, a kinase upstream of ERK, thereby influencing gene expression and cell proliferation.[5]
NVS-PAK1-1: A Potent and Selective Allosteric Inhibitor of PAK1
NVS-PAK1-1 is a highly potent and selective allosteric inhibitor of PAK1.[5] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a less conserved site on the enzyme, often leading to greater selectivity. NVS-PAK1-1 binds to a pocket formed in the DFG-out conformation of PAK1, which interferes with ATP binding and locks the kinase in an inactive state.[5] This mode of action contributes to its remarkable selectivity for PAK1 over other kinases, including the closely related PAK2.[5][6]
This compound: The Inactive Control
This compound is a close structural analog of NVS-PAK1-1 that is specifically designed to be inactive against PAK1. It serves as an essential tool to differentiate the on-target effects of PAK1 inhibition by NVS-PAK1-1 from any potential off-target or non-specific effects of the chemical scaffold.[7][8] Reputable suppliers confirm that this compound possesses over 100-fold less activity against PAK1 compared to NVS-PAK1-1.
Quantitative Data Summary
The following tables summarize the available quantitative data for NVS-PAK1-1 and this compound, highlighting the significant difference in their activity.
Table 1: In Vitro Biochemical Activity
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| NVS-PAK1-1 | Phosphorylated PAK1 | Caliper Assay | 6[5] | - |
| Dephosphorylated PAK1 | Caliper Assay | 5[5] | 7[5] | |
| Phosphorylated PAK2 | Caliper Assay | 720[5] | - | |
| Dephosphorylated PAK2 | Caliper Assay | 270[5] | - | |
| This compound | Phosphorylated PAK1 | Caliper Assay | >600 (inferred) | - |
| Dephosphorylated PAK1 | Caliper Assay | >500 (inferred) | - |
IC50 values for this compound are inferred based on the statement of being >100-fold less active than NVS-PAK1-1.
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Cellular IC50 (µM) |
| NVS-PAK1-1 | SU86.86 (Pancreatic Cancer) | Proliferation (5 days) | 2[5] |
| SU86.86 with shPAK2 | Proliferation | 0.21[5] | |
| MCF7 (Breast Cancer) | Proliferation (96 hr) | 11.8[6] | |
| OVCAR3 (Ovarian Cancer) | Proliferation (96 hr) | 8.9[6] | |
| This compound | Various | Proliferation/Signaling | No significant effect at concentrations where NVS-PAK1-1 is active (expected) |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified PAK1 signaling pathway and points of intervention.
Caption: General experimental workflows for inhibitor and control testing.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of NVS-PAK1-1 and to validate the inactivity of this compound.
In Vitro Kinase Activity Assay (Caliper-Based)
This protocol is adapted from methodologies used to characterize NVS-PAK1-1.[5]
Objective: To determine the IC50 values of NVS-PAK1-1 and this compound against purified PAK1 kinase.
Materials:
-
Recombinant human PAK1 (phosphorylated and dephosphorylated forms)
-
NVS-PAK1-1 and this compound stock solutions (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Fluorescently labeled peptide substrate for PAK1
-
ATP solution
-
384-well microtiter plates
-
Caliper Life Sciences LabChip® 3000 or similar microfluidic mobility shift assay platform
Procedure:
-
Compound Preparation: Prepare serial dilutions of NVS-PAK1-1 and this compound in DMSO. A typical starting concentration for NVS-PAK1-1 would be 1 µM, with 10-point, 3-fold serial dilutions. For this compound, a higher concentration range should be tested to confirm its inactivity (e.g., starting at 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer. Add the appropriate amount of recombinant PAK1 to each well.
-
Inhibitor Addition: Add the serially diluted compounds or DMSO (vehicle control) to the wells. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Km for PAK1.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution provided with the Caliper assay kit.
-
Data Acquisition: Analyze the plate on the Caliper instrument. The system measures the ratio of phosphorylated to unphosphorylated substrate based on their different electrophoretic mobilities.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. For this compound, no significant inhibition should be observed at concentrations where NVS-PAK1-1 is fully active.
Cellular Proliferation Assay (MTT Assay)
This protocol is based on methods used in studies involving NVS-PAK1-1.[6]
Objective: To assess the effect of NVS-PAK1-1 and this compound on the proliferation of a PAK1-dependent cancer cell line.
Materials:
-
PAK1-dependent cancer cell line (e.g., MCF7 or OVCAR3)
-
Complete cell culture medium
-
96-well cell culture plates
-
NVS-PAK1-1 and this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NVS-PAK1-1 and this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. This compound is expected to have no significant effect on cell viability at the concentrations tested.
Western Blot Analysis of PAK1 Pathway Phosphorylation
This protocol is a standard method to assess the inhibition of kinase signaling in a cellular context.
Objective: To determine if NVS-PAK1-1, but not this compound, inhibits the phosphorylation of a downstream target of PAK1 (e.g., MEK1) in cells.
Materials:
-
Cell line of interest
-
6-well plates
-
NVS-PAK1-1 and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-PAK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of NVS-PAK1-1, a high concentration of this compound (e.g., 10 µM), and a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total MEK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-MEK1 signal should be observed with NVS-PAK1-1 treatment, while no significant change should be seen with this compound treatment compared to the vehicle control.
Conclusion
This compound is an indispensable tool for researchers studying the cellular functions of PAK1. Its structural similarity to the potent and selective PAK1 inhibitor NVS-PAK1-1, combined with its profound lack of inhibitory activity, allows for the rigorous dissection of on-target versus off-target effects. By incorporating this compound as a negative control in biochemical and cell-based assays, researchers can confidently attribute the observed biological outcomes of NVS-PAK1-1 treatment to the specific inhibition of PAK1. This robust experimental approach is critical for the validation of PAK1 as a therapeutic target and for the advancement of selective PAK1 inhibitors in drug development pipelines.
References
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-PAK1-1 | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. abmole.com [abmole.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
The Role of NVS-PAK1-C in Elucidating PAK1 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical nodes in a multitude of cellular signaling pathways.[1] They are key effectors of small Rho GTPases, particularly Cdc42 and Rac1.[1][2] The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I, and PAK4, PAK5, and PAK6 forming Group II.[3][4] PAK1, a founding member of the family, is intricately involved in regulating fundamental cellular processes including cytoskeletal dynamics, cell motility, proliferation, survival, and apoptosis.[3][4][5] Its dysregulation has been implicated in numerous pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[2][3][6]
The study of PAK1's complex signaling network has been significantly advanced by the development of specific chemical probes. This guide focuses on the utility of NVS-PAK1-C and its active counterpart, NVS-PAK1-1, in the investigation of PAK1 signaling. NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1.[4][7][8][9] this compound serves as a crucial negative control for these studies, exhibiting over 100-fold less activity compared to NVS-PAK1-1.[4][10] The use of this active probe/inactive control pair allows for rigorous dissection of PAK1-specific functions in various biological contexts.
NVS-PAK1-1: Potency and Selectivity
NVS-PAK1-1 is distinguished by its high affinity and remarkable selectivity for PAK1. It functions as an ATP-competitive inhibitor, likely through an allosteric mechanism that induces a DFG-out conformation incompatible with ATP binding.[4] This mode of action contributes to its specificity.
Biochemical Potency
| Target | Assay Type | Metric | Value (nM) | Reference |
| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 | [4][7][8][9][11][12] |
| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 | [4][11][12] |
| PAK1 | KINOMEscan Binding Assay | Kd | 7 | [4][7][13] |
| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 | [4][11] |
| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 | [4][11] |
| PAK2 | KINOMEscan Binding Assay | Kd | 400 | [6][7] |
Kinome Selectivity
NVS-PAK1-1 has demonstrated exceptional selectivity across the human kinome. When screened against a panel of 442 kinases at a concentration of 10 µM, it exhibited a selectivity score (S10) of 0.003, indicating minimal off-target activity.[4][13] Furthermore, it shows no significant cross-reactivity against panels of proteases, receptors, and bromodomains.[4] This high degree of selectivity is crucial for attributing observed biological effects directly to the inhibition of PAK1.
PAK1 Signaling Pathways
PAK1 is a central hub that integrates signals from various upstream stimuli and relays them to a diverse array of downstream effectors, thereby influencing multiple cellular functions.
Caption: Simplified overview of major PAK1 signaling pathways.
Key Signaling Axes Investigated with NVS-PAK1-1
-
Cytoskeletal Dynamics: PAK1 influences cell motility and morphology by phosphorylating key regulators of the actin cytoskeleton, such as LIM kinase (LIMK) and myosin light chain kinase (MLCK).[5][14] Inhibition of PAK1 with NVS-PAK1-1 can be used to probe the role of these phosphorylation events in processes like cell migration and invasion.
-
Cell Survival and Apoptosis: PAK1 promotes cell survival through the phosphorylation and inhibition of pro-apoptotic proteins like BAD, and by activating the Raf-1/Bcl-2 pathway.[3][5] Studies using NVS-PAK1-1 have demonstrated that PAK1 inhibition can induce apoptosis in cancer cells, particularly those with PAK1 genomic amplification.[3]
-
Proliferation and Cell Cycle: PAK1 can drive cell cycle progression by upregulating cyclin D1 expression and by phosphorylating downstream kinases in the MAPK pathway, such as MEK1.[4][5] The anti-proliferative effects of NVS-PAK1-1 have been observed in various cancer cell lines.[15][16][17]
-
Gene Transcription: Nuclear PAK1 can directly phosphorylate transcription factors, such as estrogen receptor-alpha (ERα), thereby modulating gene expression.[14]
Experimental Protocols Using this compound and NVS-PAK1-1
The following sections provide detailed methodologies for key experiments utilizing this probe pair to investigate PAK1 signaling.
Biochemical Kinase Assay (Caliper Assay)
This in vitro assay directly measures the enzymatic activity of purified PAK1 and the inhibitory potential of compounds.
Caption: Workflow for an in vitro biochemical kinase assay.
Methodology:
-
Assay Plate Preparation: The assay is typically performed in 384-well microtiter plates.
-
Enzyme Addition: Recombinant human PAK1 (expressed in E. coli) is added to the wells.
-
Compound Addition: NVS-PAK1-1 and the negative control this compound are serially diluted (typically an 8-point dose response) in DMSO and added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by adding a peptide substrate and ATP.
-
Incubation: The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer.
-
Detection: The amounts of phosphorylated and unphosphorylated substrate are measured using a Caliper Life Sciences microfluidic mobility-shift assay.[12] This technology separates the peptides based on charge differences.
-
Data Analysis: The percentage of inhibition at different compound concentrations is calculated, and the IC50 value is determined using non-linear regression analysis.[12]
Cellular Assays
Cell-based assays are critical for understanding the effects of PAK1 inhibition in a physiological context.
1. PAK1 Autophosphorylation Assay
This assay measures the phosphorylation of PAK1 at serine 144, a marker of its activation.
Methodology:
-
Cell Culture: SU.86.86 pancreatic cancer cells, which express high levels of PAK1 and PAK2, are commonly used.[4]
-
Treatment: Cells are treated with varying concentrations of NVS-PAK1-1 or this compound for a defined period (e.g., 2 hours).
-
Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors.
-
Immunoblotting: Cell lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-PAK1 (S144) and total PAK1.
-
Analysis: The levels of phosphorylated PAK1 are normalized to total PAK1 to determine the extent of inhibition. NVS-PAK1-1 has been shown to potently inhibit PAK1 autophosphorylation at concentrations as low as 0.25 µM.[4][11]
2. Downstream Target Phosphorylation (MEK1)
This assay assesses the impact of PAK1 inhibition on downstream signaling components.
Methodology:
-
Cell Culture and Treatment: Similar to the autophosphorylation assay, cells (e.g., SU.86.86) are treated with the compounds. To specifically assess PAK1's role, PAK2 can be downregulated using shRNA.[4][11]
-
Lysis and Immunoblotting: Cell lysates are analyzed by Western blot using antibodies against phospho-MEK1 (S298) and total MEK1.
-
Analysis: Inhibition of MEK1 phosphorylation at S298 indicates disruption of the PAK1-MEK1 signaling axis. In SU.86.86 cells with PAK2 knockdown, NVS-PAK1-1 inhibits MEK phosphorylation with an IC50 of 0.21 µM.[4][11]
3. Cell Proliferation Assay (MTT or CCK-8)
This assay quantifies the effect of PAK1 inhibition on cell viability and growth.
Methodology:
-
Cell Seeding: Cells (e.g., MCF7 breast cancer, OVCAR3 ovarian cancer, or MS02 schwannoma cells) are seeded in 96-well plates.[15][16][17]
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of NVS-PAK1-1 or this compound for an extended period (e.g., 72-96 hours).[16][17]
-
Viability Assessment: A viability reagent such as MTT or CCK-8 is added to the wells. These reagents are converted into a colored product by metabolically active cells.
-
Measurement: The absorbance is read on a plate reader, which is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to vehicle-treated controls, and the EC50 (or IC50) for cell growth inhibition is calculated.
| Cell Line | Assay Duration | Metric | NVS-PAK1-1 Value (µM) | Reference |
| MS02 (murine schwannoma) | 72 h | IC50 | 4.7 | [16][18] |
| HEI-193 (human schwannoma) | 72 h | IC50 | 6.2 | [16][18] |
| SU.86.86 (pancreatic) | 5 days | IC50 | 2 | [4] |
| SU.86.86 (with shPAK2) | 5 days | IC50 | 0.21 | [4][11] |
In Vivo Studies
While NVS-PAK1-1 has limitations for in vivo use due to a short half-life in rat liver microsomes (t1/2 = 3.5 min), it has been successfully used in animal models, often in combination with pharmacokinetic boosters.[7][16]
Methodology (Example: Neurofibromatosis Type 2 Mouse Model):
-
Animal Model: A genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) that develops schwannomas is used.[16]
-
Compound Formulation and Dosing: NVS-PAK1-1 is formulated for administration (e.g., intraperitoneal injection). To overcome its rapid metabolism by cytochrome P450 enzymes, it can be co-administered with a pharmacokinetic inhibitor like 1-aminobenzotriazole (B112013) (1-ABT).[16]
-
Treatment Schedule: Mice are treated according to a defined schedule.
-
Efficacy Assessment: Tumor size is monitored. At the end of the study, tumors are harvested for analysis.
-
Target Engagement Assay (IP-Kinase Assay): To confirm target inhibition in vivo, PAK1 and PAK2 are immunoprecipitated from tumor lysates. An in vitro kinase assay is then performed on the immunoprecipitated proteins to measure their activity. This "gold-standard" method confirmed that NVS-PAK1-1 significantly inhibits PAK1, but not PAK2, in tumors from treated mice.[16]
Caption: Logical flow for in vivo validation of NVS-PAK1-1.
Conclusion
The chemical probe NVS-PAK1-1 and its inactive control this compound are indispensable tools for the rigorous investigation of PAK1 signaling. The high potency and selectivity of NVS-PAK1-1 allow for the confident attribution of observed effects to the inhibition of PAK1's kinase function. By employing the biochemical, cellular, and in vivo methodologies detailed in this guide, researchers can effectively dissect the complex roles of PAK1 in health and disease. The data generated from such studies are crucial for validating PAK1 as a therapeutic target and for guiding the development of next-generation PAK1-targeted therapies. The recent development of a PAK1-selective degrader based on the NVS-PAK1-1 scaffold further underscores the value of this chemical probe in advancing the field.[15][17]
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 | Cancer Genetics Web [cancerindex.org]
- 3. pnas.org [pnas.org]
- 4. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound, inactive control for NVS-PAK1-1 (CAS 2250019-95-3) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AID 1224916 - NVS-PAK1-1, a potent allosteric inhibitor of PAK1, IC50 for phoshorylated PAK1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Use of NVS-PAK1-C for Investigating Kinase Inhibitor Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of kinase inhibitor development, establishing the specificity of a compound is paramount. Off-target effects can lead to unforeseen toxicities and confound experimental results, making it crucial to differentiate between on-target and off-target cellular responses. A key tool in this validation process is the use of a negative control compound. NVS-PAK1-C serves as the inactive control for NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] This technical guide provides an in-depth overview of the use of this compound in kinase inhibitor specificity studies, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
PAK1 is a serine/threonine kinase that acts as a critical node in various signaling pathways, influencing cell motility, survival, and proliferation.[2] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.[3] NVS-PAK1-1 has emerged as a valuable chemical probe for studying PAK1 function due to its high potency and selectivity.[1] The availability of its structurally similar but biologically inactive counterpart, this compound, allows researchers to perform rigorous control experiments, ensuring that the observed biological effects of NVS-PAK1-1 are indeed due to the inhibition of PAK1. This compound has been shown to have more than 100-fold less activity compared to NVS-PAK1-1, making it an ideal negative control.[2]
Data Presentation: NVS-PAK1-1 vs. This compound
The following tables summarize the quantitative data for the active inhibitor NVS-PAK1-1 and its inactive control this compound.
Table 1: Potency and Selectivity of NVS-PAK1-1
| Target | Assay Type | Metric | Value | Reference |
| PAK1 (dephosphorylated) | Caliper Assay | IC50 | 5 nM | [2] |
| PAK1 (phosphorylated) | Caliper Assay | IC50 | 6 nM | [2] |
| PAK1 | KINOMEscan | Kd | 7 nM | [2][4] |
| PAK2 (dephosphorylated) | Caliper Assay | IC50 | 270 nM | [2] |
| PAK2 (phosphorylated) | Caliper Assay | IC50 | 720 nM | [2] |
| Kinome Selectivity (442 kinases) | KINOMEscan (at 10 µM) | S10 Score | 0.003 | [2][4] |
Table 2: Activity of this compound (Inactive Control)
| Target | Assay Type | Metric | Value | Reference |
| PAK1 | Caliper Assay | Activity vs. NVS-PAK1-1 | >100-fold less active | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to assess kinase inhibitor specificity.
In Vitro Kinase Profiling: KINOMEscan®
The KINOMEscan® platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using qPCR.
Protocol:
-
A DNA-tagged kinase is incubated with the test compound (e.g., this compound) and a ligand-immobilized solid support.
-
Compounds that bind to the kinase's active site will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
The results are reported as percent of DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
For determining binding affinity (Kd), the assay is performed with a range of compound concentrations.
In Vitro Kinase Activity Assay: Caliper Mobility Shift Assay
This is a microfluidics-based assay that measures the enzymatic activity of a kinase by detecting the conversion of a substrate to its phosphorylated product.
Principle: The assay relies on the difference in electrophoretic mobility between a fluorescently labeled peptide substrate and its phosphorylated product.
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase (e.g., PAK1), and the diluted test compound or DMSO as a vehicle control.
-
Allow for a pre-incubation period to permit inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP. The ATP concentration is typically at or near the Km for each kinase.
-
The reaction is incubated for a set time at a controlled temperature.
-
The reaction is stopped, and the mixture is introduced into a microfluidic chip.
-
An electric potential is applied, separating the substrate and product based on their charge.
-
The fluorescence of the separated substrate and product peaks is measured to determine the extent of the kinase reaction.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the engagement of a drug with its target protein within a cellular environment.
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. Ligand-bound proteins are typically more resistant to heat-induced denaturation and aggregation.
Protocol:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control for a specified duration.
-
Harvest and wash the cells.
-
Aliquot the cell suspension and heat the samples to a range of temperatures using a thermocycler.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Mandatory Visualizations
PAK1 Signaling Pathway
References
The Central Role of p21-Activated Kinase 1 (PAK1) in Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The p21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical node in a complex network of signaling pathways governing cell proliferation, survival, and motility.[1][2] Initially identified as a key effector for the Rho GTPases Rac1 and Cdc42, PAK1 is now recognized for its multifaceted role in transducing signals from a wide array of upstream stimuli to downstream effectors that directly impact cell cycle progression and oncogenic transformation.[3][4] Its overexpression and hyperactivation are common in numerous human cancers, making it an attractive therapeutic target.[1][3] This guide provides an in-depth examination of the molecular mechanisms by which PAK1 regulates cell proliferation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
PAK1 Activation and Core Signaling Pathways
PAK1 activity is tightly regulated. In its inactive state, it exists as an autoinhibited homodimer.[5] Activation is a multi-step process initiated by the binding of active, GTP-bound Rac1 or Cdc42 to the p21-binding domain (PBD) of PAK1.[6][7] This interaction disrupts the autoinhibitory mechanism, leading to autophosphorylation and full kinase activation.[7] Beyond Rho GTPases, PAK1 can be activated by various upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[8][9] Once active, PAK1 orchestrates cell proliferation primarily through two major signaling cascades: the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
PAK1 is a critical mediator of the mitogen-activated protein kinase (MAPK) signaling cascade, a cornerstone of cell proliferation.[10] PAK1 can directly phosphorylate and activate key components of this pathway, including Raf-1 (C-Raf) and MEK1.[5] This activation leads to the subsequent phosphorylation and activation of ERK (extracellular signal-regulated kinase), which then translocates to the nucleus to phosphorylate transcription factors that drive the expression of pro-proliferative genes, such as Cyclin D1.[4][11] Studies have shown that inhibiting PAK1 blocks the ERK pathway, thereby inhibiting the proliferation and invasion of cancer cells.[11]
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another essential axis for cell survival and proliferation that is modulated by PAK1. PAK1 can function as a scaffold protein, associating with both Akt and its upstream kinase PDK1.[12][13] This scaffolding function, which is independent of PAK1's own kinase activity, facilitates the recruitment of Akt to the cell membrane and enhances its phosphorylation and activation by PDK1.[12][13] Activated Akt then phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. Furthermore, PAK1 can be activated downstream of PI3K, indicating a complex interplay and feedback loop between these signaling molecules.[14][15]
PAK1's Role in Cell Cycle Progression
PAK1 influences cell cycle progression at multiple checkpoints, most notably the G1/S and G2/M transitions.
The transition from the G1 to the S phase is a critical commitment step in cell proliferation. PAK1 is essential for this process, primarily through its regulation of Cyclin D1.[14][15] As detailed above, PAK1-mediated activation of the MAPK/ERK pathway drives the transcription of the CCND1 gene, leading to increased Cyclin D1 protein levels.[2][14] Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the retinoblastoma (Rb) protein, releasing the E2F transcription factor to activate genes required for DNA replication and S-phase entry. Some studies suggest that the isolated kinase-inhibitory domain (KID) of PAK1 can induce a G1 arrest by inhibiting Cyclin D1 expression, independent of kinase activity.[16]
Evidence also implicates PAK1 in the regulation of the G2/M transition. PAK1 can localize to the centrosome and phosphorylate key mitotic regulators like Aurora A and Polo-like kinase 1 (Plk1), which are essential for centrosome maturation and mitotic entry.[7] However, some studies in Xenopus oocytes have suggested a negative regulatory role, where active PAK1 can prevent the activation of maturation-promoting factor (MPF), thereby blocking G2/M progression.[17] This indicates that PAK1's role in the G2/M transition may be context-dependent and vary between cell types and organisms.
Quantitative Impact of PAK1 on Cell Proliferation
The critical role of PAK1 in proliferation is underscored by quantitative data from studies involving its inhibition or genetic knockdown in various cancer cell lines.
| Cell Line Type | Model System | PAK1 Modulation | Effect on Proliferation | Reference |
| Colon Cancer | HCT116, SW620 | siRNA Knockdown | 45% to 50% reduction in proliferation. | [18] |
| Ovarian Cancer | OV-90, OVAR-3 | siRNA Knockdown | 5- to 8-fold decrease in proliferation rate. | [19] |
| Prostate Cancer | PC3 | shRNA Knockdown | ~3-fold decrease in proliferation rate. | [20] |
| Non-Small Cell Lung | A549, H1299 | siRNA Knockdown | Significant inhibition of proliferation. | [11] |
| Cutaneous T-cell Lymphoma | Hut 78, HH | shRNA Knockdown | Decreased rate of tumor growth in vivo. | [21] |
| Cell Line | PAK1 Modulation | Effect on Colony Formation | Reference |
| Colon Cancer (HCT116) | RNAi Knockdown | 74% reduction in colony forming ability. | [18] |
| Prostate Cancer (PC3) | shRNA Knockdown | ~3-fold decrease in colony formation. | [20] |
| Prostate Cancer (PC3) | Constitutively Active PAK1 | 20% enhancement in colony formation. | [20] |
Key Experimental Protocols
Investigating the function of PAK1 requires a robust set of molecular biology techniques. Detailed below are methodologies for key experiments.
This assay directly measures the catalytic activity of PAK1 by quantifying the phosphorylation of a substrate.
Principle: Immunoprecipitated or recombinant PAK1 is incubated with a substrate (e.g., Myelin Basic Protein, MBP) and a source of phosphate (B84403) (ATP). Activity is measured via the incorporation of radio-labeled phosphate or by detecting the product (ADP).
Luminescence-Based Protocol (ADP-Glo™ Assay): [6][22]
-
Reaction Setup: In a 96-well plate, incubate 25 ng of recombinant human PAK1 with the test compound (inhibitor) for 10 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding a mix of ATP (e.g., final concentration 25-150 µM) and a suitable peptide substrate. Incubate for 30-60 minutes at 30°C.
-
ATP Depletion: Terminate the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP Conversion & Detection: Add Kinase Detection Reagent, which converts the ADP generated by PAK1 activity into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Record luminescence using a plate reader. The signal intensity is directly proportional to PAK1 activity.
Radioactive Protocol: [23][24]
-
Immunoprecipitation: Lyse cells and immunoprecipitate endogenous PAK1 using a specific antibody coupled to Protein A/G beads.
-
Washing: Wash the beads twice with lysis buffer and three times with kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂).
-
Kinase Reaction: Resuspend the beads in 50-60 µL of kinase buffer containing 10 µg MBP, 20 µM ATP, and 10 µCi of [γ-³²P]ATP.
-
Incubation: Incubate the reaction for 20-30 minutes at 30°C.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film to visualize the phosphorylated MBP.
Co-IP is used to identify proteins that interact with PAK1 within the cell.
Principle: A specific antibody against PAK1 is used to pull it down from a cell lysate. Proteins bound to PAK1 ("prey") are co-precipitated and can be identified by Western blotting.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors to preserve protein complexes. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G-agarose beads for 1 hour at 4°C. Pellet the beads and discard them, retaining the supernatant.
-
Immunoprecipitation: Add 2-5 µg of anti-PAK1 antibody (or an isotype control IgG for a negative control) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add 30-50 µL of equilibrated Protein A/G-agarose bead slurry to each sample and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer. This step is critical to remove non-specifically bound proteins.
-
Elution: After the final wash, aspirate the supernatant completely. Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting with an antibody against the suspected interacting protein.
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promega.com [promega.com]
- 7. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival Through the AKT1 and Raf-MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bs.s.u-tokyo.ac.jp [bs.s.u-tokyo.ac.jp]
- 13. Scaffolding function of PAK in the PDK1-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. PAK is essential for RAS-induced upregulation of cyclin D1 during the G1 to S transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profiles.foxchase.org [profiles.foxchase.org]
- 17. Control of G2/M transition in Xenopus by a member of the p21-activated kinase (PAK) family: a link between protein kinase A and PAK signaling pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P21 Activated Kinase-1 (Pak1) Promotes Prostate Tumor Growth and Microinvasion via Inhibition of Transforming Growth Factor β Expression and Enhanced Matrix Metalloproteinase 9 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PAK1 overexpression promotes cell proliferation in cutaneous T cell lymphoma via suppression of PUMA and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 23. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
PAK1 as a Therapeutic Target in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The p21-activated kinase 1 (PAK1), a serine/threonine kinase, has emerged as a critical node in pancreatic cancer pathogenesis. Upregulated in a majority of pancreatic tumors, PAK1 plays a pivotal role in driving cell proliferation, survival, invasion, and resistance to conventional therapies. Its position downstream of key oncogenic drivers, including KRAS and receptor tyrosine kinases like MET, makes it an attractive therapeutic target. This technical guide provides a comprehensive overview of PAK1's role in pancreatic cancer, detailing its signaling pathways, the preclinical efficacy of targeted inhibitors, and standardized protocols for its investigation.
The Role and Expression of PAK1 in Pancreatic Cancer
PAK1 is a key effector of the Rho GTPases Rac1 and Cdc42 and is frequently overexpressed and hyperactivated in pancreatic cancer.[1] This dysregulation is often linked to the high frequency of activating KRAS mutations (present in over 95% of PDAC cases) which can lead to the activation of Rac1 and consequently PAK1.[2] Studies have consistently shown that PAK1 levels are significantly elevated in pancreatic cancer tissues compared to adjacent normal pancreatic tissue.[3][4]
High PAK1 expression has been associated with specific clinicopathological features. For instance, one study found that high PAK1 expression was more frequent in patients aged 60 years or younger and in those with well-differentiated tumors.[3] However, the prognostic significance of PAK1 expression is still under investigation, with some studies suggesting a complex and potentially context-dependent role in patient survival.[3]
Quantitative Data on PAK1 Expression and Patient Survival
| Parameter | Finding | Reference |
| PAK1 mRNA Expression | Significantly upregulated in human pancreatic cancer samples (n=179) compared to normal tissues (n=171) (P < 0.05). | [4] |
| PAK1 Protein Expression | Detected in all 51 examined pancreatic cancer specimens, with 45.1% showing high expression, 17.7% moderate, and 37.2% low expression. | [3] |
| Correlation with Survival | High PAK1 mRNA expression is significantly correlated with poor overall survival in pancreatic cancer patients (P = 0.015). | [4] |
| Survival Analysis | Moderate to high PAK1 protein expression was associated with higher 6-month and 1-year survival rates, though not statistically significant. | [3] |
The PAK1 Signaling Pathway in Pancreatic Cancer
PAK1 is a central hub for numerous signaling pathways that are crucial for pancreatic tumorigenesis. Its activation by Rac/Cdc42, downstream of growth factor receptors (like MET) and oncogenic KRAS, triggers a cascade of events promoting cancer progression.[2][5] Key downstream pathways influenced by PAK1 include the RAS/ERK, PI3K/AKT, and NF-κB signaling cascades.[4] These pathways collectively regulate cell proliferation, survival, apoptosis, and epithelial-mesenchymal transition (EMT).
dot
Preclinical Targeting of PAK1 in Pancreatic Cancer
The critical role of PAK1 in pancreatic cancer has spurred the development and investigation of small molecule inhibitors. Preclinical studies have demonstrated that targeting PAK1 can effectively inhibit tumor growth, reduce metastasis, and enhance the efficacy of standard chemotherapies like gemcitabine (B846).
Efficacy of PAK1 Inhibitors in Preclinical Models
| Inhibitor | Model System | Key Findings | IC50 Values | Reference |
| FRAX597 | Pancreatic cancer cell lines | Inhibited proliferation, survival, and migration/invasion. Synergistically inhibited proliferation with gemcitabine. | Proliferation: 650 nM (BxPC-3) - 2.0 µM (PANC-1); Migration: 105 nM (MiaPaCa-2) - 605 nM (Pan02) | |
| CP734 | Pancreatic cancer cell lines and xenograft models | Suppressed pancreatic tumor growth by inhibiting PAK1 kinase activity. Showed synergistic effects with gemcitabine and 5-fluorouracil. | Not explicitly stated for cell lines, but effective in vivo. | [4] |
| IPA-3 | Athymic mouse tumor models | Enhanced the cytotoxicity of gemcitabine, leading to tumor regression. | Not applicable (in vivo study). | [6] |
Clinical Development of PAK1 Inhibitors
Despite promising preclinical data, the clinical development of PAK1 inhibitors has faced challenges. A phase 1 clinical trial of a pan-PAK inhibitor, PF-3758309, was withdrawn due to poor pharmaceutical properties and toxicity.[7] The development of other group I PAK inhibitors was also halted due to concerns about on-target cardiovascular toxicity, potentially linked to the inhibition of PAK2.[7] These setbacks highlight the need for highly selective PAK1 inhibitors to minimize off-target effects and improve the therapeutic window. Currently, there are no active clinical trials specifically targeting PAK1 in pancreatic cancer.
Experimental Protocols
Immunohistochemistry (IHC) for PAK1 in FFPE Pancreatic Tissue
This protocol outlines the steps for detecting PAK1 protein expression in formalin-fixed, paraffin-embedded (FFPE) human pancreatic cancer tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695): 100% ethanol for 2x5 minutes, 90% ethanol for 1x5 minutes, 70% ethanol for 1x5 minutes.
-
Rinse in distilled water for 5 minutes.[8]
-
-
Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), submerge slides in 10 mM Sodium Citrate buffer (pH 6.0).
-
Microwave until boiling and maintain at a sub-boiling temperature for 10-15 minutes.
-
Allow slides to cool to room temperature for approximately 30 minutes.[9]
-
-
Blocking and Permeabilization:
-
To block endogenous peroxidase activity, incubate sections in 3.0% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash twice in distilled water for 5 minutes each.
-
Permeabilize by washing twice for 10 minutes each in a buffer containing 1% animal serum and 0.4% Triton X-100 in PBS (PBS-T).
-
Block non-specific binding by incubating with 5% normal animal serum in PBS-T for 30 minutes at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Detection:
-
Wash sections twice with 1% serum in PBS-T for 10 minutes each.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections twice with 1% serum in PBS-T for 10 minutes each.
-
Add Avidin-Biotin-HRP complex (ABC) reagent and incubate for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the signal with a DAB substrate solution until a brown color is visible.
-
Immerse slides in deionized water to stop the reaction.[9]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.[10]
-
Conclusion and Future Directions
PAK1 represents a compelling therapeutic target in pancreatic cancer due to its overexpression and central role in driving key oncogenic processes. Preclinical studies have provided a strong rationale for the development of PAK1-targeted therapies. However, the clinical translation of PAK1 inhibitors has been hampered by toxicity concerns, underscoring the critical need for the development of highly selective inhibitors that spare other PAK isoforms, particularly PAK2. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to PAK1 inhibition and exploring rational combination strategies to overcome the intrinsic and acquired resistance mechanisms that are characteristic of pancreatic cancer. A deeper understanding of the PAK1 interactome and its downstream substrates through proteomic approaches will be instrumental in elucidating the full spectrum of its functions and in designing more effective and safer therapeutic interventions for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining the Role and Mechanism of Pak1 in Supporting Pancreatic Cancer - Nicole Baker [grantome.com]
- 3. PAK1 Expression in Pancreatic Cancer: Clinicopathological Characteristics and Prognostic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel PAK1 inhibitor to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK1 mediates pancreatic cancer cell migration and resistance to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 10. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p21-Activated Kinase 1 (PAK1) in Neurofibromatosis Type 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurofibromatosis Type 2 (NF2) is an autosomal dominant disorder characterized by the development of schwannomas, meningiomas, and ependymomas. The loss of the NF2 tumor suppressor gene product, Merlin (also known as schwannomin), is the primary driver of tumorigenesis. Merlin's function is intricately linked to the regulation of intracellular signaling pathways that control cell proliferation, survival, and motility. A critical downstream effector that is dysregulated in the absence of functional Merlin is the p21-activated kinase 1 (PAK1). In NF2-deficient cells, PAK1 is hyperactivated, leading to the promotion of tumor growth. This technical guide provides an in-depth examination of the role of PAK1 in NF2, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the complex signaling networks and experimental workflows.
Introduction: The Merlin-PAK1 Axis in NF2
The NF2 gene product, Merlin, acts as a tumor suppressor by integrating signals from the cell surface to the cytoskeleton and nucleus, thereby controlling cell growth and proliferation. One of the well-established functions of Merlin is its ability to negatively regulate the p21-activated kinases (PAKs), particularly those of Group I (PAK1, PAK2, and PAK3).[1][2][3][4] In healthy cells, Merlin binds to and inhibits PAK1, preventing its activation.[5][6] However, in NF2-deficient cells, the absence of functional Merlin leads to constitutive activation of PAK1.[1][2][3][4]
This hyperactivation of PAK1 is a key oncogenic driver in NF2-associated tumors.[1][7] Activated PAK1 can phosphorylate a multitude of downstream substrates, thereby stimulating several pro-tumorigenic signaling pathways, including the RAF/MEK/ERK and AKT pathways, which are crucial for cell proliferation and survival.[1] Consequently, PAK1 has emerged as a promising therapeutic target for the treatment of NF2.
Quantitative Data on PAK1 Inhibition in NF2 Models
The following tables summarize the quantitative data from key studies investigating the effects of PAK1 inhibition in NF2-deficient cell lines and animal models.
Table 1: In Vitro Efficacy of PAK Inhibitors in NF2-Deficient Schwannoma and Meningioma Cells
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 | Reference(s) |
| FRAX-1036 | Pan-Group A PAK | HEI-193 (human schwannoma) | 72-h Proliferation | Not specified, dose-dependent reduction | [1] |
| MS02 (murine schwannoma) | 72-h Proliferation | Not specified, dose-dependent reduction | [1] | ||
| NVS-PAK1-1 | PAK1-selective | MS02 (murine schwannoma) | 72-h Proliferation | 4.7 µM | [1] |
| HEI-193 (human schwannoma) | 72-h Proliferation | 6.2 µM | [1] | ||
| PF-3758309 | All PAK isoforms | Ben-Men-1 (benign meningioma) | 72-h Viability | 29.25 nM | [7] |
| KT21-MG1 (malignant meningioma) | 72-h Viability | 0.376 µM | [7] | ||
| Frax-597 | Group I PAKs | Ben-Men-1 (benign meningioma) | 72-h Viability | 0.393 µM | [7] |
| KT21-MG1 (malignant meningioma) | 72-h Viability | 2.927 µM | [7] | ||
| Frax-716 | Group I PAKs | Ben-Men-1 (benign meningioma) | 72-h Viability | 0.218 µM | [7] |
| KT21-MG1 (malignant meningioma) | 72-h Viability | 1.105 µM | [7] | ||
| Frax-1036 | Group I PAKs | Ben-Men-1 (benign meningioma) | 72-h Viability | 1.888 µM | [7] |
| KT21-MG1 (malignant meningioma) | 72-h Viability | 1.991 µM | [7] |
Table 2: In Vivo Effects of PAK1 Inhibition or Deletion in NF2 Mouse Models
| Intervention | Mouse Model | Outcome Measure | Result | Reference(s) |
| FRAX-1036 (30 mg/kg daily) | Nf2-cKO | Tumor Growth/Lifespan | Insignificant efficacy | [1][2] |
| NVS-PAK1-1 | Nf2-cKO | Dorsal Root Ganglia (DRG) Size | Reduction in average size | [1] |
| Genetic Ablation of Pak1 | Nf2-cKO | Tumor Formation | Reduced | [1][2][3] |
| Average Lifespan | Significantly extended | [1][3] | ||
| Hearing Loss | Protected against | [1] | ||
| Genetic Ablation of Pak2 | Nf2-cKO | Tumor Formation | Not reduced | [1][2] |
| Morbidity/Mortality | Significant | [1][2] |
Signaling Pathways and Experimental Workflows
The PAK1 Signaling Cascade in NF2-Deficient Cells
The following diagram illustrates the central role of PAK1 in the signaling network downstream of Merlin loss. In the absence of Merlin, Rac1 activates PAK1, which in turn promotes tumorigenesis through multiple effector pathways.
Caption: PAK1 signaling cascade in the absence of Merlin.
Experimental Workflow for Assessing PAK1 Inhibitor Efficacy
This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel PAK1 inhibitor in the context of NF2.
Caption: Workflow for PAK1 inhibitor testing in NF2.
Detailed Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of PAK1 inhibitors on NF2-deficient cells.[8]
Materials:
-
NF2-deficient Schwann or meningioma cells (e.g., HEI-193, Ben-Men-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PAK1 inhibitor of interest
-
BrdU labeling reagent (10 mM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PAK1 inhibitor for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add BrdU labeling reagent to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
Immunoblotting for PAK1 Activity
This protocol is for assessing the phosphorylation status of PAK1 and its downstream targets as a measure of its activity.[1]
Materials:
-
Cell lysates from treated and untreated NF2-deficient cells
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1, anti-total-PAK1, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation of Merlin and PAK1
This protocol can be used to investigate the interaction between Merlin and PAK1.[9][10]
Materials:
-
Cell lysates from cells expressing both Merlin and PAK1
-
Co-IP lysis buffer
-
Antibody against Merlin or PAK1 for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and immunoblotting reagents
Procedure:
-
Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by immunoblotting using antibodies against both Merlin and PAK1.
Conclusion and Future Directions
The evidence strongly supports a critical role for PAK1 in the pathogenesis of NF2-related tumors. The hyperactivation of PAK1 in the absence of functional Merlin drives key tumorigenic processes, making it a compelling therapeutic target. Preclinical studies using both pharmacological inhibitors and genetic deletion have demonstrated the potential of targeting PAK1 to reduce tumor growth and improve outcomes in NF2 models.[1][2][3]
Future research should focus on the development of highly specific and potent PAK1 inhibitors with favorable pharmacokinetic properties for clinical translation. Combination therapies that target PAK1 along with other dysregulated pathways in NF2, such as the Hippo-YAP pathway, may offer a synergistic approach to overcoming potential resistance mechanisms.[11] Furthermore, a deeper understanding of the specific downstream effectors of PAK1 in different NF2-related tumor types will be crucial for the development of more targeted and effective therapeutic strategies.
References
- 1. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.hi.is [iris.hi.is]
- 3. researchgate.net [researchgate.net]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. ddtjournal.com [ddtjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Group I Paks as therapeutic targets in NF2-deficient meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical validation of anti‐nuclear factor‐kappa B therapy to inhibit human vestibular schwannoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. Synergistic effect of PAK and Hippo pathway inhibitor combination in NF2-deficient Schwannoma - PubMed [pubmed.ncbi.nlm.nih.gov]
NVS-PAK1-C and the Targeting of PAK1 in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The p21-activated kinase 1 (PAK1) has emerged as a compelling therapeutic target in TNBC, with its overexpression correlated with poor prognosis. This technical guide delves into the relevance of PAK1 inhibition, with a focus on the experimental compound NVS-PAK1-1 and its inactive control, NVS-PAK1-C, in the context of TNBC research. We will explore the underlying signaling pathways, preclinical evidence, and the methodologies employed to investigate the therapeutic potential of targeting PAK1.
Introduction
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity and lack of well-defined molecular targets contribute to its aggressive clinical behavior and reliance on conventional chemotherapy.[1][2] Consequently, there is a critical need to identify and validate novel therapeutic targets.
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a crucial node in various oncogenic signaling pathways.[2] Elevated PAK1 expression and activity are frequently observed in TNBC and are associated with a poorer prognosis, including reduced overall and relapse-free survival.[3] PAK1 plays a pivotal role in regulating cell proliferation, migration, invasion, and survival, making it an attractive target for therapeutic intervention in TNBC.[2][4]
NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1.[5] Its specificity is attributed to a unique binding mode that distinguishes it from other PAK isoforms.[6] To ensure that the observed effects are specifically due to PAK1 inhibition, an inactive control compound, this compound, which is structurally related but has significantly less activity, is often used in research. This document will provide a comprehensive overview of the preclinical data and methodologies related to the investigation of PAK1 inhibition by NVS-PAK1-1 in TNBC.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of PAK1 inhibitors in TNBC models.
| Cell Line | Compound | IC50 | Assay Type | Reference |
| MDA-MB-231 | Compound 19s (PAK1 PROTAC degrader) | 1.27 µM | Anti-proliferative | [7] |
| SU86.86 | NVS-PAK1-1 | > 2 µM | Proliferation | [5] |
Note: Data for NVS-PAK1-1's direct cytotoxic IC50 in TNBC cell lines was not explicitly available in the provided search results. The data for SU86.86, a pancreatic cancer cell line, is included to provide context on its proliferative inhibition.
| In Vivo Model | Treatment | Outcome | Reference |
| Orthotopic mouse mammary tumors | NVS-PAK1 inhibitor + Doxorubicin/Paclitaxel/Methotrexate | Significantly enhanced antitumor efficacy and reduced metastasis | [3] |
| MDA-MB-231 Xenograft | Therapeutic protein PAK | Significant tumor volume suppression after 18 days of treatment | [8] |
Key Signaling Pathways Involving PAK1 in TNBC
PAK1 is a central signaling molecule that influences multiple pathways critical for TNBC progression.
PAK1-MAPK Signaling Pathway
PAK1 can directly activate the MAPK signaling cascade, a key pathway promoting cell proliferation and survival.[9] This activation can occur independently of traditional upstream activators like RAS or RAF, providing an alternative mechanism for MAPK pathway activation in breast cancer.[9]
Caption: PAK1 activation of the MAPK signaling pathway in TNBC.
PAK1-MET Signaling Pathway
PAK1 can also activate the MET signaling pathway through the inhibition of Merlin (NF2), a tumor suppressor.[9] This contributes to malignant transformation and cell migration.
Caption: PAK1-mediated activation of the MET signaling pathway.
Experimental Methodologies
The following section details the common experimental protocols used to assess the role of PAK1 and the efficacy of its inhibitors in TNBC research.
Cell Viability and Proliferation Assays
Objective: To determine the effect of PAK1 inhibition on the growth and survival of TNBC cells.
Protocol (MTT Assay Example):
-
Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 1 x 10³ cells/well and allow them to attach overnight.[10]
-
Treat the cells with varying concentrations of the PAK1 inhibitor (e.g., NVS-PAK1-1) and the inactive control (this compound) for a specified duration (e.g., 96 hours).[6]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Caption: Workflow for a typical cell viability assay.
Western Blotting
Objective: To assess the levels of PAK1 and the phosphorylation status of its downstream targets.
Protocol:
-
Lyse treated and untreated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PAK1, phospho-PAK1, and downstream targets (e.g., p-MEK, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., GAPDH, β-actin).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PAK1 inhibitors in a living organism.
Protocol (Orthotopic Mouse Model Example):
-
Inject TNBC cells (e.g., MDA-MB-231) into the mammary fat pads of immunocompromised mice.[11]
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, NVS-PAK1-1, chemotherapy, combination).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Conclusion and Future Directions
The available preclinical evidence strongly supports the role of PAK1 as a critical driver of TNBC progression and validates it as a promising therapeutic target. The selective PAK1 inhibitor, NVS-PAK1-1, has demonstrated potential in preclinical models, particularly in combination with standard-of-care chemotherapies, where it can enhance anti-tumor efficacy and reduce metastasis.[3] The use of the inactive control, this compound, is crucial for definitively attributing the observed anti-cancer effects to the specific inhibition of PAK1.
Further research is warranted to:
-
Establish a more comprehensive profile of NVS-PAK1-1's efficacy and safety in a broader range of TNBC subtypes.
-
Identify predictive biomarkers to select patients most likely to respond to PAK1-targeted therapies.
-
Explore the mechanisms of potential resistance to PAK1 inhibitors.
-
Advance promising PAK1 inhibitors, such as NVS-PAK1-1, into clinical trials for TNBC.
The continued investigation of NVS-PAK1-1 and other PAK1-targeting agents holds significant promise for the development of novel and effective therapeutic strategies for patients with triple-negative breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemosensitivity of PAK1 Inhibitors in Triple Negative Breast Cancer | Indian Institute of Technology Madras [iitm.ac.in]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a novel PAK1 degrader for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic protein PAK restrains the progression of triple negative breast cancer through degrading SREBP-1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Allosteric Inhibitor Targets PLK1 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of DNA‐PK activity promotes the progression of TNBC via enhancing the immunosuppressive function of myeloid‐derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Negative Controls in Kinase Inhibitor Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Off-Target Effects
Kinase inhibitors are powerful tools for dissecting cellular signaling pathways and hold immense therapeutic promise.[3] However, their utility is intrinsically linked to their specificity. Off-target binding can lead to a cascade of unintended consequences, including cellular toxicity, the activation of compensatory signaling pathways, and a general lack of correlation between in vitro potency and in vivo efficacy.[4][5] It is therefore imperative to employ rigorous controls to distinguish true on-target effects from these confounding variables.
Types of Negative Controls
A well-designed kinase inhibitor study incorporates multiple layers of controls. While positive controls, such as known potent inhibitors, are essential for assay validation, negative controls are crucial for attributing the observed biological effects to the inhibition of the intended target.[6] Ideal negative controls possess a chemical structure that is highly similar to the active inhibitor but lack significant inhibitory activity against the target kinase.
Key types of negative controls include:
-
Structurally-Related Inactive Analogs: These are compounds that share the same chemical scaffold as the active inhibitor but have been modified to abrogate binding to the target kinase. These are considered the gold standard for ascribing a cellular phenotype to the inhibition of a specific kinase.
-
Inactive Enantiomers: For chiral inhibitors, the opposite enantiomer can sometimes serve as an excellent negative control, provided it is devoid of activity against the target kinase.[7]
-
Kinase-Dead Mutants: In cellular or in vivo models, expressing a catalytically inactive ("kinase-dead") version of the target kinase can help to confirm that the observed phenotype is a direct result of the kinase's enzymatic activity.
Data Presentation: Comparative Inhibitor Activity
To illustrate the importance of a negative control, the following table summarizes the inhibitory concentrations (IC50) for the p38 MAPK inhibitor SB203580 and its structurally related, less active analog, SB202190, against the target kinase and several common off-target kinases. The significant drop in potency of the negative control against the primary target, while maintaining some off-target interactions, highlights its utility in deconvoluting on-target versus off-target effects.
| Kinase Target | SB203580 (Active Inhibitor) IC50 (nM) | SB202190 (Negative Control) IC50 (nM) | Reference(s) |
| p38α (MAPK14) | 50 - 100 | 50 | [8] |
| p38β (MAPK11) | 50 - 100 | 100 | [8] |
| JNK2 | >10,000 | Not Reported | |
| ERK1 | >10,000 | Not Reported | |
| GSK3β | 3000 | Not Reported |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). A structurally similar but inactive analog, SB202474, is also used as a negative control for these inhibitors.
Experimental Protocols
Rigorous and well-documented experimental protocols are the bedrock of reproducible science. The following sections provide detailed methodologies for key experiments in kinase inhibitor validation.
Protocol 1: In Vitro Kinase Activity Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the in vitro potency of a kinase inhibitor.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
[γ-³³P]ATP
-
Kinase inhibitor and negative control compound
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the kinase inhibitor and the negative control in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor or negative control to the appropriate wells. Include a DMSO-only vehicle control.
-
Initiation of Reaction: Add [γ-³³P]ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Target Engagement and Pathway Analysis
This protocol is used to assess the inhibitor's effect on the target kinase and its downstream signaling pathway in a cellular context.
Materials:
-
Cell line of interest
-
Kinase inhibitor and negative control compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor and negative control at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle and negative control. A specific inhibitor should reduce the phosphorylation of the target and its downstream substrates without affecting the total protein levels.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the kinase inhibitor on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Kinase inhibitor and negative control compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the kinase inhibitor and negative control to the wells. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value. The negative control should ideally show a significantly higher IC50 value for cell viability compared to the active inhibitor if the cytotoxic effect is on-target.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate two major signaling pathways frequently targeted by kinase inhibitors. Understanding these pathways is crucial for interpreting the effects of inhibitors and their negative controls.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: An overview of the PI3K/AKT signaling pathway.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for kinase inhibitor validation and the logical relationship between the active compound and its negative control.
Caption: A typical experimental workflow for kinase inhibitor validation.
Caption: Logical relationship of active inhibitor and negative control.
Conclusion
The judicious use of well-characterized negative controls is not merely a suggestion but a fundamental requirement for high-quality kinase inhibitor research. By systematically ruling out off-target effects and confirming on-target engagement, researchers can build a more accurate and compelling case for the mechanism of action of their compounds. This rigorous approach not only enhances the quality and impact of preclinical research but also provides a more solid foundation for the successful translation of promising kinase inhibitors into clinical candidates.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NVS-PAK1-C solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of NVS-PAK1-C, an inactive control for the allosteric p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1. Understanding the solubility of this compound is critical for its effective use in in vitro and in vivo studies.
Introduction
This compound serves as a crucial negative control in experiments investigating the effects of PAK1 inhibition.[1] It is structurally related to the potent and selective allosteric PAK1 inhibitor NVS-PAK1-1 but exhibits significantly reduced activity, with over 100-fold less potency. Accurate solubility data is essential for preparing stock solutions, designing cellular assays, and ensuring reliable experimental outcomes. p21-activated kinases (PAKs) are key regulators of various cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃ClF₃N₅O | |
| Molecular Weight | 465.9 g/mol | |
| Appearance | Solid | |
| Purity | >98% | |
| CAS Number | 2250019-95-3 |
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media. It is recommended to use freshly opened, anhydrous solvents to achieve maximum solubility, as hygroscopic solvents can negatively impact solubility.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mM | 46.59 mg/mL | |
| Ethanol | 20 mM | 9.32 mg/mL | |
| Dimethylformamide (DMF) | ~107 mM | 50 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~1.07 mM | 0.5 mg/mL | [2] |
Note: The solubility in DMF and the DMSO:PBS mixture was calculated based on the provided mg/mL values and the molecular weight of 465.9 g/mol .
Signaling Pathway
The p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a significant role in various cellular signaling pathways. It is activated by small GTPases such as Cdc42 and Rac. Once activated, PAK1 can phosphorylate a multitude of downstream substrates, influencing processes like cytoskeletal organization, cell proliferation, and survival. This compound can be used as a negative control to ensure that observed effects are due to the specific inhibition of PAK1 by its active counterpart, NVS-PAK1-1.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh a desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.59 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 46.59 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: General Method for Determining Solubility
This protocol provides a general workflow for determining the solubility of a compound in a given solvent, which can be adapted for this compound in various solvents.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, PBS)
-
Saturating shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
-
Calibrated analytical balance
-
Vials with screw caps
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted supernatant using a validated analytical method, such as HPLC with a standard curve, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Conclusion
The provided data and protocols offer a comprehensive guide for researchers working with this compound. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Always refer to the manufacturer's specific recommendations and safety data sheets before handling any chemical compound.
References
Application Notes and Protocols for NVS-PAK1-1 and NVS-PAK1-C in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and motility.[1][2] Its dysregulation is implicated in the progression of numerous cancers, making it an attractive therapeutic target.[3] NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1.[4][5] It exhibits high selectivity for PAK1 over other kinases, including the closely related PAK2.[4][6] NVS-PAK1-C serves as a negative control for NVS-PAK1-1, possessing significantly lower inhibitory activity.[6] These application notes provide a comprehensive guide for the experimental design and use of NVS-PAK1-1 and its negative control, this compound, in cancer cell line research.
Data Presentation
Biochemical Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| NVS-PAK1-1 | dephosphorylated PAK1 | Caliper assay | 5 | [4][5][6] |
| NVS-PAK1-1 | phosphorylated PAK1 | Caliper assay | 6 | [6] |
| NVS-PAK1-1 | dephosphorylated PAK2 | Caliper assay | 270 | [6] |
| NVS-PAK1-1 | phosphorylated PAK2 | Caliper assay | 720 | [6] |
| This compound | dephosphorylated PAK1 | Caliper assay | >100-fold less active than NVS-PAK1-1 | [6] |
| This compound | phosphorylated PAK1 | Caliper assay | >100-fold less active than NVS-PAK1-1 | [6] |
Cellular Activity: Inhibition of Cell Proliferation
| Cell Line | Cancer Type | Assay | Compound | IC50 / EC50 (µM) | Incubation Time | Reference |
| Su86.86 | Pancreatic Ductal Carcinoma | Proliferation Assay | NVS-PAK1-1 | 2 | 5 days | [6] |
| Su86.86 (PAK2 shRNA) | Pancreatic Ductal Carcinoma | Proliferation Assay | NVS-PAK1-1 | 0.21 | Not Specified | [6] |
| MS02 | Schwannoma | CellTiter-Glo | NVS-PAK1-1 | 4.7 | 72 hours | |
| HEI-193 | Schwannoma | CellTiter-Glo | NVS-PAK1-1 | 6.2 | 72 hours | |
| MCF7 | Breast Cancer | MTT Assay | NVS-PAK1-1 | 11.8 | 96 hours | |
| OVCAR3 | Ovarian Cancer | MTT Assay | NVS-PAK1-1 | 8.9 | 96 hours |
Cellular Activity: Inhibition of PAK1 Signaling
| Cell Line | Cancer Type | Assay | Target | Effect | Concentration | Reference |
| Su86.86 | Pancreatic Ductal Carcinoma | Western Blot | PAK1 autophosphorylation (S144) | Potent inhibition | 0.25 µM | [6] |
| Su86.86 | Pancreatic Ductal Carcinoma | Western Blot | MEK1 phosphorylation (S289) | Inhibition | 6-20 µM | [6] |
| OVCAR3 | Ovarian Cancer | Western Blot | MEK1 phosphorylation (S298) | No visible impact | 10 nM | |
| MCF7 | Breast Cancer | Western Blot | MEK1 phosphorylation (S298) | No visible impact | 10 nM | |
| MS02 | Schwannoma | Western Blot | PAK1 autophosphorylation | Potent inhibition | Not Specified |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
NVS-PAK1-1 and this compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of NVS-PAK1-1 and this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 72 or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is a general guideline for western blotting.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1 (S144), anti-PAK1, anti-p-MEK1 (S298), anti-MEK1, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures to assess apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with NVS-PAK1-1 or this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Concluding Remarks
NVS-PAK1-1 is a valuable research tool for investigating the role of PAK1 in cancer biology. The provided protocols offer a framework for assessing its effects on cell viability, signaling pathways, and apoptosis. It is important to note that the effects of NVS-PAK1-1 appear to be largely cytostatic, and further investigation is needed to fully elucidate its potential to induce apoptosis in different cancer cell contexts. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Utilizing NVS-PAK1-C for the Validation of PAK1-Dependent Phosphorylation Events
For Research Use Only. Not for use in diagnostic procedures.
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] Its dysregulation is implicated in several diseases, most notably cancer, making it an attractive target for therapeutic development. NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1. To ensure that the observed cellular and biochemical effects of NVS-PAK1-1 are specifically due to the inhibition of PAK1, it is essential to use a proper negative control. NVS-PAK1-C is the structurally related but inactive control for NVS-PAK1-1, exhibiting more than 100-fold less activity against PAK1.[1] This application note provides detailed protocols for using this compound to validate that the inhibition of substrate phosphorylation is a direct result of PAK1 inhibition by NVS-PAK1-1.
Principle
The central principle of this application is the use of a matched-pair inhibitor-control system. By treating cells or performing biochemical assays with both the active inhibitor (NVS-PAK1-1) and the inactive control (this compound) at identical concentrations, researchers can confidently attribute any observed decrease in the phosphorylation of a putative PAK1 substrate to the specific inhibition of PAK1. This compound serves to control for any off-target or non-specific effects of the chemical scaffold.
Data Presentation
The following tables summarize the biochemical potency and cellular activity of NVS-PAK1-1 and its inactive control, this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| NVS-PAK1-1 | Dephosphorylated PAK1 | 5 | Caliper Assay |
| NVS-PAK1-1 | Phosphorylated PAK1 | 6 | Caliper Assay |
| This compound | PAK1 | >500 (>100-fold less active than NVS-PAK1-1) | Caliper Assay |
| NVS-PAK1-1 | Dephosphorylated PAK2 | 270 | Caliper Assay |
| NVS-PAK1-1 | Phosphorylated PAK2 | 720 | Caliper Assay |
Data compiled from the Structural Genomics Consortium.[1]
Table 2: Cellular Activity
| Compound | Cell Line | Endpoint | EC50 / IC50 (µM) |
| NVS-PAK1-1 | SU86.86 (pancreatic cancer) | Proliferation | 2 (PAK1 and partial PAK2 inhibition) |
| NVS-PAK1-1 | SU86.86 with shPAK2 | Proliferation | 0.21 |
| NVS-PAK1-1 | MCF7 (breast cancer) | Proliferation | 11.8 |
| NVS-PAK1-1 | OVCAR3 (ovarian cancer) | Proliferation | 8.9 |
| NVS-PAK1-1 | MS02 (schwannoma) | Proliferation | 4.7 |
| NVS-PAK1-1 | HEI-193 (schwannoma) | Proliferation | 6.2 |
| This compound | Various | Proliferation | No significant effect at concentrations where NVS-PAK1-1 is active |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway and Experimental Workflow
.dot
Caption: PAK1 Signaling Pathway and Points of Intervention.
.dot
Caption: Experimental Workflow for Validating PAK1-Dependent Events.
Experimental Protocols
Protocol 1: Analysis of PAK1 Substrate Phosphorylation by Western Blot
This protocol describes how to assess the phosphorylation status of a known PAK1 downstream target, MEK1 at Serine 298, in response to treatment with NVS-PAK1-1 and this compound.
Materials:
-
Cells expressing PAK1 (e.g., SU86.86, MCF7)
-
Complete cell culture medium
-
NVS-PAK1-1 (dissolved in DMSO)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MEK1 (Ser298)
-
Rabbit anti-total MEK1
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with vehicle (DMSO), NVS-PAK1-1, and this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-MEK1 (Ser298) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
After imaging for the phosphorylated protein, the membrane can be stripped and reprobed for total MEK1 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MEK1 signal to the total MEK1 signal.
-
Compare the normalized phospho-MEK1 levels in NVS-PAK1-1 treated samples to the vehicle and this compound treated samples. A significant decrease in phosphorylation only in the NVS-PAK1-1 treated group validates the on-target effect.
-
Protocol 2: Cell Viability Assay
This protocol outlines a method to assess the effect of PAK1 inhibition on cell viability and to confirm that any observed cytotoxicity is specific to PAK1 inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
NVS-PAK1-1 (dissolved in DMSO)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVS-PAK1-1 and this compound in culture medium.
-
Treat the cells with a range of concentrations of NVS-PAK1-1 and this compound. Include a vehicle-only control.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Viability Measurement (Example with Resazurin):
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the EC50 or IC50 value for NVS-PAK1-1.
-
Confirm that this compound does not significantly affect cell viability at the concentrations where NVS-PAK1-1 shows an effect.
-
Expected Results
-
Western Blot: A dose-dependent decrease in the phosphorylation of MEK1 at Ser298 should be observed in cells treated with NVS-PAK1-1. In contrast, cells treated with this compound at the same concentrations should show no significant change in MEK1 phosphorylation compared to the vehicle control.
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected for cells treated with NVS-PAK1-1, allowing for the calculation of an EC50/IC50 value. This compound should not exhibit a significant effect on cell viability at equivalent concentrations, confirming that the anti-proliferative or cytotoxic effects are due to PAK1 inhibition.
Troubleshooting
-
High background in Western blots for phospho-proteins: Ensure the use of BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background. Use high-purity antibodies and optimize antibody concentrations.
-
No effect of NVS-PAK1-1: Confirm that the chosen cell line expresses sufficient levels of PAK1 and that the downstream pathway is active. Check the stability and proper storage of the compound.
-
Effect observed with this compound: This may indicate an off-target effect of the chemical scaffold. It is important to test a range of concentrations and compare the relative potencies of NVS-PAK1-1 and this compound.
Conclusion
The use of this compound as a negative control is a critical component of any experiment designed to investigate the function of PAK1 using the chemical probe NVS-PAK1-1. By following the protocols outlined in this application note, researchers can confidently validate that the observed effects on substrate phosphorylation and cellular phenotypes are a direct consequence of PAK1 inhibition, thereby ensuring the reliability and specificity of their findings.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVS-PAK1-C in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] Dysregulation of PAK1 signaling is frequently observed in a multitude of human cancers and is often associated with aggressive tumor phenotypes, resistance to chemotherapy, and poor patient outcomes.[1][2] Consequently, PAK1 has emerged as a promising therapeutic target for cancer treatment.[1][3]
NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1. Its inactive counterpart, NVS-PAK1-C, serves as a crucial negative control in research settings to ensure that observed effects are specifically due to PAK1 inhibition. These application notes provide a comprehensive overview of the preclinical evaluation of NVS-PAK1-1 in combination with standard chemotherapeutic agents, highlighting synergistic effects and providing detailed protocols for key experiments. The data presented underscores the potential of PAK1 inhibition to enhance the efficacy of chemotherapy in cancers such as triple-negative breast cancer (TNBC).
Mechanism of Action and Rationale for Combination Therapy
PAK1 is a key downstream effector of small GTPases Rac1 and Cdc42 and is involved in major oncogenic signaling pathways including MAPK, AKT, and Wnt/β-catenin.[1][2] By inhibiting PAK1, NVS-PAK1-1 can disrupt these pathways, which are crucial for cancer cell proliferation and survival.[1]
Chemotherapeutic agents like doxorubicin, paclitaxel, and methotrexate (B535133) are mainstays in cancer treatment but are often limited by toxicity and the development of resistance. PAK1 hyperactivation has been implicated in resistance to various therapies.[2][4] Combining a PAK1 inhibitor like NVS-PAK1-1 with these agents presents a rational strategy to:
-
Enhance Cytotoxicity: Synergistically increase cancer cell killing.
-
Overcome Resistance: Sensitize resistant cancer cells to chemotherapy.
-
Reduce Effective Doses: Potentially lower the required doses of chemotherapeutics, thereby reducing side effects.[1]
Preclinical Data: NVS-PAK1-1 in Triple-Negative Breast Cancer (TNBC)
A significant body of preclinical evidence supports the combination of NVS-PAK1-1 with chemotherapeutic agents in TNBC, an aggressive subtype of breast cancer with limited targeted therapy options.[1][5][6][7]
Synergistic Cytotoxicity
Studies in TNBC cell lines (BT549, MDA-MB-231) and a mouse metastatic tumor cell line (4T1) have demonstrated that NVS-PAK1-1 acts synergistically with doxorubicin, paclitaxel, and methotrexate.[1][5][8] This synergistic interaction leads to a significant reduction in the effective dose (ED50) of the chemotherapeutic agents when used in combination with NVS-PAK1-1.
Table 1: Synergistic Effects of NVS-PAK1-1 with Chemotherapeutic Agents in TNBC Cell Lines
| Cell Line | Chemotherapeutic Agent | Combination Index (CI)* | Observation |
| BT549 | Doxorubicin | < 1 | Synergistic cytotoxicity observed. |
| BT549 | Paclitaxel | < 1 | Synergistic cytotoxicity observed. |
| MDA-MB-231 | Doxorubicin | < 1 | Synergistic cytotoxicity observed. |
| MDA-MB-231 | Methotrexate | < 1 | Synergistic cytotoxicity observed. |
| 4T1 | Doxorubicin | < 1 | Significantly higher cytotoxicity compared to single-agent treatment.[1] |
| 4T1 | Paclitaxel | < 1 | Significantly higher cytotoxicity compared to single-agent treatment.[1] |
| 4T1 | Methotrexate | < 1 | Significantly higher cytotoxicity compared to single-agent treatment.[1] |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
Inhibition of Colony Formation and Cell Migration
The combination of NVS-PAK1-1 with doxorubicin, paclitaxel, or methotrexate has been shown to significantly decrease the clonogenic survival of TNBC cells, indicating a reduced ability of single cells to proliferate and form colonies.[1] Furthermore, these combinations effectively inhibit cell migration and invasion in vitro, which are critical processes for metastasis.[1]
Experimental Protocols
Herein are detailed protocols for key in vitro and in vivo assays to evaluate the combination of this compound (as a negative control) and NVS-PAK1-1 with chemotherapeutic agents.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of NVS-PAK1-1, chemotherapeutic agents, and their combination on cancer cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
NVS-PAK1-1 and this compound (dissolved in DMSO)
-
Chemotherapeutic agents (e.g., doxorubicin, paclitaxel, methotrexate)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of NVS-PAK1-1, this compound, and the chemotherapeutic agent.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) and a negative control (this compound).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effects of treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete growth medium
-
NVS-PAK1-1, this compound, and chemotherapeutic agents
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compounds of interest (single agents or combinations) for 24 hours.
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 3: Scratch (Wound Healing) Assay
Objective: To evaluate the effect of treatment on cell migration.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Complete growth medium
-
Sterile 200 µL pipette tip
-
NVS-PAK1-1, this compound, and chemotherapeutic agents
-
Microscope with a camera
Procedure:
-
Seed cells in plates to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[9][10]
-
Wash with PBS to remove detached cells.[10]
-
Add fresh medium containing the treatment compounds.
-
Image the scratch at 0 hours and at subsequent time points (e.g., every 8-12 hours) until the wound in the control group is nearly closed.[10]
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 4: In Vivo Tumor Xenograft/Allograft Model
Objective: To assess the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
TNBC cell line (e.g., 4T1 for allografts in BALB/c mice, or MDA-MB-231 for xenografts in nude mice)
-
NVS-PAK1-1 and chemotherapeutic agents formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[11]
-
Randomize mice into treatment groups (e.g., vehicle, NVS-PAK1-1 alone, chemotherapeutic agent alone, combination).
-
Administer treatments according to a predetermined schedule and route (e.g., oral gavage for NVS-PAK1-1, intraperitoneal injection for doxorubicin).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P21-activated kinase 1 (Pak1) signaling influences therapeutic outcome in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperactivation of p21-Activated Kinases in Human Cancer and Therapeutic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemosensitivity of PAK1 Inhibitors in Triple Negative Breast Cancer | Indian Institute of Technology Madras [iitm.ac.in]
- 6. Collection - Data from Novel Combination Therapy Targeting Oncogenic Signaling Kinase P21-Activated Kinase 1 and Chemotherapeutic Drugs Against Triple-Negative Breast Cancer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 7. Novel Combination Therapy Targeting Oncogenic Signaling Kinase P21-Activated Kinase 1 and Chemotherapeutic Drugs Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Use of NVS-PAK1-1 and its Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document outlines its key applications, significant limitations, and detailed protocols for its use in preclinical research, including the proper use of its inactive control compound, NVS-PAK1-C.
Introduction
NVS-PAK1-1 is a valuable chemical probe for investigating the physiological and pathological roles of PAK1. It exhibits high selectivity for PAK1 over other kinases, making it a precise tool for target validation studies. However, its application in vivo is challenging due to its metabolic instability. These notes offer detailed methodologies to address this limitation and effectively utilize NVS-PAK1-1 in animal models.
Data Presentation
Table 1: In Vitro Potency and Selectivity of NVS-PAK1-1
| Parameter | Value | Assay | Reference |
| PAK1 IC₅₀ | 5 nM | Caliper Assay | [1] |
| PAK1 K_d_ | 7 nM | DiscoverX | [1] |
| PAK2 K_d_ | 400 nM | DiscoverX | [1] |
| Selectivity | >57-fold for PAK1 over PAK2 | DiscoverX | [1] |
| Control Compound | This compound (>100-fold less active) | Caliper Assay | [2] |
Table 2: Summary of In Vivo Efficacy of NVS-PAK1-1
| Animal Model | Dosing Regimen | Outcome | Reference |
| Neurofibromatosis Type 2 (NF2) Mouse Model | 30 mg/kg/day NVS-PAK1-1 + 100 mg/kg 1-ABT (oral gavage) | Modest but statistically significant reduction in average dorsal root ganglia (DRG) volume. | [3] |
| Triple-Negative Breast Cancer (TNBC) Xenograft | Not specified | Combination with doxorubicin, paclitaxel, or methotrexate (B535133) significantly inhibited tumor growth compared to monotherapy. | [4] |
Signaling Pathway
The diagram below illustrates the central role of PAK1 in intracellular signaling, regulating processes such as cell proliferation, survival, and cytoskeletal dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 3. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
NVS-PAK1-C not showing expected lack of inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NVS-PAK1-C in their experiments. The primary focus is to address observations where this compound does not exhibit the expected lack of inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the intended function and expected activity of this compound?
A1: this compound is designed to serve as the negative control for NVS-PAK1-1, which is a potent and selective allosteric inhibitor of the p21-activated kinase 1 (PAK1). As a negative control, this compound is expected to be biologically inactive or have significantly reduced activity against PAK1.[1] Published data indicates that the control compound, this compound, demonstrates over 100-fold less activity in Caliper assays compared to its active counterpart, NVS-PAK1-1.[1] Therefore, in a well-controlled experiment, it should not produce the inhibitory effects observed with NVS-PAK1-1.
Q2: What is the mechanistic difference between the active inhibitor NVS-PAK1-1 and its negative control, this compound?
A2: NVS-PAK1-1 is a potent, ATP-competitive, allosteric inhibitor that binds to a pocket in the PAK1 kinase domain, stabilizing it in the DFG-out conformation.[1][2] This binding prevents the kinase from functioning. This compound possesses a closely related chemical structure but is modified to abolish this inhibitory activity, making it a suitable negative control for validating that the observed effects of NVS-PAK1-1 are due to specific PAK1 inhibition.
Q3: I am observing unexpected inhibition with this compound. What are the potential causes?
A3: If you observe unexpected inhibitory effects when using this compound, consider the following possibilities:
-
Compound Misidentification: Ensure that the vials for NVS-PAK1-1 (active) and this compound (inactive control) have not been inadvertently swapped.
-
High Concentrations: At very high concentrations, compounds can exhibit off-target effects or non-specific inhibition. This compound is expected to be inactive at concentrations where NVS-PAK1-1 is active.
-
Contamination: The compound stock solution or experimental reagents may be contaminated.
-
Experimental Artifacts: The observed effect may be an artifact of the assay system, cell line, or specific experimental conditions, rather than direct enzymatic inhibition.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect the assay outcome.
Q4: How should this compound be properly used in an experiment?
A4: this compound should be used in parallel with NVS-PAK1-1 at the exact same concentrations and under identical experimental conditions. Its purpose is to establish a baseline and confirm that the cellular or biochemical effects observed with the active NVS-PAK1-1 are a direct result of PAK1 inhibition and not due to the compound's chemical scaffold or off-target effects.
Comparative Activity Data
The following table summarizes the inhibitory potency of the active compound NVS-PAK1-1, for which this compound serves as the negative control.
| Compound | Target | IC50 | Assay Type |
| NVS-PAK1-1 | dephosphorylated PAK1 | 5 nM | Caliper Assay[1][3] |
| NVS-PAK1-1 | phosphorylated PAK1 | 6 nM | Caliper Assay[1][3] |
| NVS-PAK1-1 | dephosphorylated PAK2 | 270 nM | Caliper Assay[1][3] |
| NVS-PAK1-1 | phosphorylated PAK2 | 720 nM | Caliper Assay[1][3] |
| This compound | PAK1 | >100-fold less active than NVS-PAK1-1 | Caliper Assay[1] |
Signaling Pathway and Compound Logic
To understand the context of inhibition, it is crucial to visualize the PAK1 signaling pathway and the logical relationship between the active inhibitor and its negative control.
Figure 1. Simplified PAK1 signaling pathway.
References
Interpreting unexpected results with NVS-PAK1-C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NVS-PAK1-C. This compound is designed to be the inactive control for the potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1.[1][2][3] As a negative control, it is expected to be biologically inert at concentrations where NVS-PAK1-1 is active.[2] Unexpected results with this compound can confound experimental interpretation. This guide will help you troubleshoot these situations.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using this compound in my experiments?
As the negative control for the allosteric PAK1 inhibitor NVS-PAK1-1, this compound is expected to have no significant biological effect on PAK1 activity or downstream signaling pathways.[1][2] It has been shown to have over 100-fold less activity than NVS-PAK1-1.[1][2] Therefore, when used at the same concentration as NVS-PAK1-1, it should not induce changes in cell proliferation, migration, or the phosphorylation status of PAK1 substrates.
Q2: At what concentration should I use this compound?
This compound should be used at the same concentration(s) as its active counterpart, NVS-PAK1-1, to ensure a proper comparison. The recommended concentration for NVS-PAK1-1 for cellular use is typically in the range of 400 nM to 2 µM.[4]
Q3: What are the key signaling pathways regulated by PAK1 that I should monitor?
PAK1 is a central kinase involved in multiple signaling pathways crucial for cell proliferation, survival, and motility.[5][6][7][8] Key downstream pathways to monitor include the MAPK/ERK and PI3K/AKT pathways.[1][8][9] Specifically, you can assess the phosphorylation of direct and indirect substrates such as MEK1 and ERK.[1][10]
Troubleshooting Guide
Issue 1: Unexpected Biological Activity Observed with this compound
You've treated your cells with this compound and are observing an unexpected biological effect, such as decreased cell viability or altered signaling, similar to the active compound NVS-PAK1-1.
Possible Causes and Solutions:
-
High Concentration: Although designed as an inactive control, high concentrations of any compound can lead to off-target effects.
-
Solution: Perform a dose-response experiment with this compound to determine if the observed effect is concentration-dependent. Use the lowest effective concentration for NVS-PAK1-1 as a starting point for your control experiments.
-
-
Compound Instability or Degradation: The compound may have degraded over time or due to improper storage.
-
Contamination: The this compound stock may be contaminated with the active NVS-PAK1-1 or another biologically active substance.
-
Solution: If possible, verify the purity of your this compound lot via analytical methods like HPLC-MS. Consider purchasing a new lot of the compound from a reputable supplier.
-
-
Cell Line Specific Effects: The observed activity could be a unique response of your specific cell line.
-
Solution: Test this compound in a different, well-characterized cell line to see if the effect is reproducible.
-
Experimental Protocols
Protocol 1: Western Blot for PAK1 Downstream Signaling
This protocol allows for the assessment of the phosphorylation status of key proteins in the PAK1 signaling cascade.
Materials:
-
Cell lysates treated with NVS-PAK1-1 and this compound
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK (Ser298), anti-p-ERK (Thr202/Tyr204), anti-total MEK, anti-total ERK, anti-PAK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Table 1: In Vitro Potency of NVS-PAK1-1
| Target | Assay Condition | IC₅₀ (nM) |
| Dephosphorylated PAK1 | Caliper Assay | 5 |
| Phosphorylated PAK1 | Caliper Assay | 6 |
| Dephosphorylated PAK2 | Caliper Assay | 270 |
| Phosphorylated PAK2 | Caliper Assay | 720 |
Data sourced from MedchemExpress and the Structural Genomics Consortium.[1][12]
Table 2: Cellular Proliferation IC₅₀ Values for NVS-PAK1-1
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MS02 | Schwannoma | 4.7 |
| HEI-193 | Schwannoma | 6.2 |
| Su86.86 | Pancreatic Ductal Carcinoma | 2 |
| MCF7 | Breast Cancer | 11.8 |
| OVCAR3 | Ovarian Cancer | 8.9 |
Data compiled from various studies.[10][13][14]
Visualizations
Diagram 1: Simplified PAK1 Signaling Pathway
This diagram illustrates the central role of PAK1 in mediating downstream signaling cascades.
Caption: Simplified PAK1 signaling pathway and points of intervention.
Diagram 2: Troubleshooting Workflow for Unexpected this compound Activity
This workflow provides a logical sequence of steps to diagnose unexpected results with this compound.
Caption: A logical workflow for troubleshooting unexpected this compound activity.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. This compound, inactive control for NVS-PAK1-1 (CAS 2250019-95-3) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PAK1 | Cancer Genetics Web [cancerindex.org]
- 8. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NVS-PAK1-1 concentration with NVS-PAK1-C as a baseline
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of the selective PAK1 inhibitor, NVS-PAK1-1, using its less active analog, NVS-PAK1-C, as a baseline for comparison and as a negative control.
Frequently Asked Questions (FAQs)
Q1: What are NVS-PAK1-1 and this compound?
A1: NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a key enzyme involved in various cellular processes like cell motility, proliferation, and survival.[1][2][3] this compound is a structurally related compound with significantly lower activity (over 100-fold less) against PAK1, making it an ideal negative control for experiments with NVS-PAK1-1.[4]
Q2: What is the mechanism of action of NVS-PAK1-1?
A2: NVS-PAK1-1 is an allosteric inhibitor, meaning it binds to a site on the PAK1 enzyme distinct from the ATP-binding pocket.[1][4][5] This binding induces a conformational change that locks the kinase in an inactive state, preventing it from phosphorylating its downstream substrates.[4]
Q3: Why is it important to use a negative control like this compound?
A3: Using a negative control is crucial to ensure that the observed biological effects are specifically due to the inhibition of PAK1 by NVS-PAK1-1 and not from off-target effects or non-specific interactions of the chemical scaffold.[6]
Q4: What is a good starting concentration for NVS-PAK1-1 in cell-based assays?
A4: A common starting point for NVS-PAK1-1 in cellular assays is between 0.25 µM and 2.5 µM.[4] For specific inhibition of PAK1, a concentration of 0.25 µM is recommended, while for inhibiting both PAK1 and PAK2, a concentration of 2.5 µM may be necessary.[4] However, the optimal concentration will be cell-line and endpoint-dependent, necessitating experimental determination.
Q5: How should I prepare and store stock solutions of NVS-PAK1-1 and this compound?
A5: Both compounds can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM).[1][2] These stock solutions should be stored at -20°C or -80°C to maintain stability.[1][7] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[7]
Data Presentation
The following table summarizes the key quantitative data for NVS-PAK1-1 and this compound, providing a basis for experimental design.
| Parameter | NVS-PAK1-1 | This compound | Reference |
| Target | p21-activated kinase 1 (PAK1) | Negative Control | [4] |
| Mechanism of Action | Allosteric Inhibitor | Inactive Analog | [1][4] |
| Biochemical IC50 (PAK1) | 5 nM (dephosphorylated), 6 nM (phosphorylated) | >100-fold less active than NVS-PAK1-1 | [4] |
| Binding Affinity (Kd for PAK1) | 7 nM | Not reported | [4][8] |
| Selectivity (PAK1 vs PAK2) | >54-fold | Not applicable | [4] |
| Recommended Cellular Concentration | 0.25 µM (for PAK1 inhibition), 2.5 µM (for PAK1/2 inhibition) | To be used at the same concentration as NVS-PAK1-1 | [4] |
Experimental Protocols
Protocol: Optimizing NVS-PAK1-1 Concentration using a Cell-Based Assay
This protocol outlines a general workflow for determining the optimal concentration of NVS-PAK1-1 for a specific cell line and biological endpoint (e.g., inhibition of proliferation, downstream signaling).
Materials:
-
NVS-PAK1-1
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
DMSO (cell culture grade)
-
Assay-specific reagents (e.g., proliferation assay kit, antibodies for Western blotting)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve NVS-PAK1-1 and this compound in DMSO to create 10 mM stock solutions.
-
Gently vortex to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density appropriate for your assay and desired experiment duration.
-
Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).
-
-
Compound Treatment:
-
Prepare a serial dilution of NVS-PAK1-1 and this compound in cell culture medium. A suggested starting range is from 10 µM down to 1 nM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells.
-
Negative Control: Cells treated with the same concentrations of this compound as NVS-PAK1-1.
-
Untreated Control: Cells in medium only.
-
-
-
Incubation:
-
Incubate the cells with the compounds for a duration relevant to your biological endpoint (e.g., 24, 48, or 72 hours for proliferation assays).
-
-
Assay Endpoint Measurement:
-
Perform your chosen assay to measure the effect of the inhibitors. This could be:
-
Proliferation/Viability Assay: Using reagents like MTT, WST-1, or CellTiter-Glo.
-
Western Blot Analysis: To assess the phosphorylation status of downstream PAK1 targets (e.g., MEK1 at Ser289).[4]
-
Morphological Analysis: To observe changes in cell shape or cytoskeletal organization.
-
-
-
Data Analysis:
-
For proliferation assays, normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for NVS-PAK1-1.
-
For Western blots, quantify the band intensities to assess the degree of target inhibition at different concentrations.
-
Compare the effects of NVS-PAK1-1 to this compound to confirm that the observed activity is specific to PAK1 inhibition.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NVS-PAK1-1 | PAK | TargetMol [targetmol.com]
- 4. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
NVS-PAK1-C stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of NVS-PAK1-C, an inactive control for the allosteric PAK1 inhibitor, NVS-PAK1-1.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity as an inactive control. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: this compound Solid Form Storage and Stability
| Parameter | Recommendation | Stability |
| Storage Temperature | -20°C | ≥ 4 years[1] |
| Shipping Condition | Ambient temperature; may be shipped with blue ice.[2][3] | Not specified |
| Physical Appearance | Solid[2][3] | Not applicable |
Table 2: this compound Solution Storage and Stability
| Solvent | Recommended Storage Temperature | Stability |
| DMSO | -80°C | 6 months[4] |
| DMSO | -20°C | 1 month[4] |
Note: It is generally recommended to use solutions of this compound promptly and avoid long-term storage.[2] If long-term storage is necessary, aliquoting the stock solution can help prevent degradation from repeated freeze-thaw cycles.
Solubility
This compound exhibits solubility in several common laboratory solvents.
Table 3: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | ≥ 50 mg/mL (107.32 mM)[1][4] |
| Ethanol | 20 mM[5][6] |
| DMF | 50 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |
Note: The use of fresh, high-quality DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the compound.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the inactive control compound for NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[5][6] this compound is structurally related to NVS-PAK1-1 but has over 100-fold less activity, making it an ideal negative control for experiments investigating the effects of PAK1 inhibition with NVS-PAK1-1.[7]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound in high-quality DMSO to a concentration of 10 mM to 100 mM. For example, to prepare a 10 mM stock solution, add 214.6 µL of DMSO to 1 mg of this compound (MW: 465.91 g/mol ). Ensure the compound is fully dissolved before use.
Q3: Can I store this compound solutions at room temperature?
A3: No, it is not recommended to store this compound solutions at room temperature for any extended period. For short-term storage, -20°C is acceptable, and for longer-term storage, -80°C is recommended.[4]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If you observe precipitation, gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or saturation, and a fresh solution should be prepared. To avoid precipitation, do not exceed the recommended maximum concentrations and consider preparing smaller aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected biological activity observed with this compound. | Although designed as an inactive control, very high concentrations might lead to off-target effects. Contamination of the this compound stock with NVS-PAK1-1 is also a remote possibility. | Verify the final concentration of this compound used in the experiment. It should be equivalent to the concentration of NVS-PAK1-1 being tested. If the issue persists, consider using a freshly prepared solution and ensure there is no cross-contamination between your active and control compounds. |
| Inconsistent results between experiments. | This could be due to degradation of the this compound solution, variability in cell culture conditions, or differences in assay setup. | Always use a freshly thawed aliquot of this compound for each experiment. Ensure consistent cell passage numbers, seeding densities, and incubation times. Prepare master mixes for reagents to minimize pipetting variability. |
| Difficulty dissolving this compound in aqueous buffers. | This compound has low aqueous solubility. | This compound is not recommended for direct dissolution in aqueous buffers. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control. |
Experimental Protocols & Visualizations
Allosteric Inhibition Mechanism
NVS-PAK1-1 functions as an allosteric inhibitor of PAK1. This means it binds to a site on the enzyme distinct from the ATP-binding pocket (the active site). This binding induces a conformational change in the enzyme that prevents the substrate from binding and catalysis from occurring. This compound, being an inactive control, is designed not to effectively bind to this allosteric site or induce the inhibitory conformational change.
Caption: Mechanism of allosteric inhibition by NVS-PAK1-1 and the role of this compound.
Simplified PAK1 Signaling Pathway
PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 can phosphorylate a multitude of downstream substrates, influencing various cellular processes such as cytoskeletal dynamics, cell proliferation, and survival.
Caption: A simplified overview of the PAK1 signaling pathway.
References
- 1. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 4. PAK1 | Cancer Genetics Web [cancerindex.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, inactive control for NVS-PAK1-1 (CAS 2250019-95-3) | Abcam [abcam.com]
Troubleshooting poor solubility of NVS-PAK1-C in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of NVS-PAK1-C in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is the inactive control compound for NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic molecule, which often leads to poor solubility in aqueous solutions.[3][4] This can be a significant challenge for researchers conducting cell-based assays or other experiments that require the compound to be in a biologically relevant aqueous medium.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
This compound is readily soluble in several common organic solvents. It is recommended to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental medium. The solubility in common organic solvents is summarized in the table below.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is causing this?
This is a common phenomenon known as "crashing out" or precipitation.[3][5] It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to fall out of solution.[5] Even a small final concentration of DMSO may not be sufficient to keep a poorly soluble compound in solution.[3]
Q4: How can I prevent my compound from precipitating during dilution into an aqueous buffer?
Several strategies can help prevent precipitation:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1% and preferably below 0.5%.[3]
-
Serial dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your high-concentration stock in your chosen organic solvent before the final dilution into the aqueous medium.[3][6]
-
Method of mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[5]
-
Use of solubility enhancers: Consider adding surfactants or co-solvents to your aqueous buffer.[6]
Q5: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
Solubility Data for this compound
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM | ~46.6 mg/mL[2] |
| Ethanol | 20 mM | ~9.3 mg/mL[2] |
| DMF | - | 50 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL[1] |
Molecular Weight of this compound is ~465.9 g/mol .
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Precipitate observed after diluting DMSO stock solution into an aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out your vial of this compound solid. For example, let's assume you have 1 mg.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (~465.9 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (1 mg / (465.9 g/mol )) * (1 / 0.010 mol/L) * 1,000,000 µL/L ≈ 214.6 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound solid.[5]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but ensure this does not affect the compound's stability.[3][5]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][6]
Protocol 2: Kinetic Solubility Test in Aqueous Buffer
This protocol helps determine the practical solubility limit of this compound in your specific experimental buffer.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution (e.g., 10 mM) in DMSO. For example, create 5 mM, 2 mM, 1 mM, 0.5 mM, and 0.2 mM solutions.
-
Dilute into Aqueous Buffer: Add a small, fixed volume of each DMSO dilution into a larger, fixed volume of your pre-warmed (if applicable) aqueous buffer. For a 1:100 dilution, add 2 µL of each DMSO concentration to 198 µL of your aqueous buffer. This will result in final this compound concentrations of 50 µM, 20 µM, 10 µM, 5 µM, and 2 µM, each with 1% DMSO.
-
Equilibrate and Observe: Vortex each solution and let it stand at room temperature (or your experimental temperature) for 30-60 minutes.[3]
-
Visual Inspection: Visually inspect each solution for any signs of precipitation or cloudiness. The highest concentration that remains clear is an approximation of the kinetic solubility limit under these conditions.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble this compound using HPLC or UV-Vis spectrophotometry.[3]
PAK1 Signaling Pathway Context
This compound is an inactive control for its active counterpart, NVS-PAK1-1, which targets PAK1. Understanding the pathway provides context for its use. PAK1 is a key downstream effector of the Rho family of small GTPases, Rac1 and Cdc42.
Caption: Simplified PAK1 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NVS PAK1 C | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Accounting for Potential Off-Target Effects of PAK1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and mitigating the potential off-target effects of p21-activated kinase 1 (PAK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of PAK1 inhibitors and why are they a concern?
Q2: How can I determine if my PAK1 inhibitor is causing off-target effects in my experiments?
A2: Several experimental approaches can be employed to identify potential off-target effects:
-
Kinome Profiling: This technique assesses the selectivity of your inhibitor by screening it against a large panel of kinases.[1] A highly selective inhibitor will primarily bind to PAK1, while a non-selective one will interact with multiple other kinases.[1]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of PAK1 inhibition. Discrepancies may suggest that off-target effects are at play.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of PAK1 should rescue the on-target effects but not the off-target effects.[1]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of PAK1. Additionally, examine key proteins in related pathways that are not expected to be affected. Unexpected changes in phosphorylation can indicate off-target activity.[1]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[3] It can confirm if the inhibitor is binding to PAK1 and can be adapted to identify off-target interactions.
Q3: Are there known off-targets for commonly used PAK1 inhibitors?
A3: Yes, the selectivity of PAK1 inhibitors varies. For example, PF-3758309 is known to be a multi-kinase inhibitor, affecting all PAK family members and other kinases.[2] In contrast, G-5555 is a highly selective ATP-competitive inhibitor of PAK1, showing greater than 70% inhibition for only 8 out of 235 kinases tested at a concentration of 0.1 µM.[2][4] NVS-PAK1-1 is an allosteric inhibitor with exceptional selectivity for PAK1 over other kinases, including other PAK isoforms.[2]
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity occurs when the inhibition of the intended target, in this case, PAK1, leads to adverse effects due to its physiological roles in normal tissues. For instance, since PAK2 is essential for cardiovascular function in adult mice, inhibitors that also block PAK2 can lead to cardiotoxicity.[2] Off-target toxicity arises from the inhibitor binding to and affecting the function of unintended proteins, leading to unforeseen side effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds that target PAK1.[1] | 1. Identification of specific off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of your inhibitor in your cell culture media. 2. Include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1] | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[1] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent.[1] | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Data Presentation: Selectivity of PAK1 Inhibitors
The following table summarizes the inhibitory activity of several common PAK1 inhibitors against their intended target and known off-targets. Lower IC50 or Kᵢ values indicate higher potency.
| Inhibitor | Target | IC50/Kᵢ (nM) | Key Off-Targets (Inhibition >50-70%) | Reference |
| PF-3758309 | PAK4 | Kᵢ = 2.7 | Efficiently inactivates all PAK family kinases and a number of other kinases. | [2] |
| FRAX597 | PAK1 | IC50 = 8 | PAK2 (IC50 = 13 nM), PAK3 (IC50 = 19 nM) | [2] |
| G-5555 | PAK1 | Kᵢ = 1.7 | PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, YSK1 | [2][4] |
| NVS-PAK1-1 | PAK1 | IC50 = 5 | Highly selective, even showing intragroup isoform selectivity against PAK2. | [2] |
| IPA-3 | PAK1 | IC50 = 2,500 | Non-ATP competitive, no inhibition of group II PAKs (PAKs 4-6). | [5] |
Experimental Protocols
Key Experiment 1: Kinome Profiling
Objective: To determine the selectivity of a PAK1 inhibitor across the human kinome.
Methodology:
-
Compound Preparation: Prepare the PAK1 inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to assess off-target binding.[1]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., Eurofins, Reaction Biology).
-
Assay Format: Assays are typically performed as in vitro activity assays where the ability of the compound to inhibit the phosphorylation of a substrate by each kinase is measured.
-
Data Analysis: The results are usually presented as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control. Significant inhibition (typically >50% or >70%) of kinases other than PAK1 indicates off-target activity.
Key Experiment 2: Western Blotting for Downstream Effects
Objective: To investigate the effect of a PAK1 inhibitor on the phosphorylation of downstream substrates and potential off-target pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the PAK1 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (milk is not recommended for phospho-protein detection as it contains casein, a phosphoprotein).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PAK1 downstream target (e.g., p-MEK1 Ser298, p-C-RAF Ser338) or a potential off-target substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[6]
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
-
Normalization: To confirm equal protein loading, strip the membrane and re-probe for the total protein of the substrate of interest and a loading control like β-actin or GAPDH.
Key Experiment 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a PAK1 inhibitor in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the PAK1 inhibitor or vehicle control for a specified time to allow for compound uptake.[3][7]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes). This will cause unstable proteins to denature and aggregate.[7][8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[7]
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble PAK1 at each temperature point using Western blotting or other protein quantification methods like ELISA.[3][7]
-
Data Analysis: Plot the amount of soluble PAK1 as a function of temperature. A ligand-bound protein is typically more thermally stable, resulting in a shift of the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control.[8]
Mandatory Visualizations
Caption: Simplified PAK1 signaling pathway.
Caption: Experimental workflow for validating off-target effects.
Caption: Logical flow for troubleshooting inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. annualreviews.org [annualreviews.org]
Addressing variability in results between batches of NVS-PAK1-C
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter variability in their experimental results when using different batches of NVS-PAK1-C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is the inactive control for NVS-PAK1-1, which is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It is designed for use in cellular and biochemical assays to help ensure that the observed effects of NVS-PAK1-1 are due to the specific inhibition of PAK1 and not off-target effects or compound scaffold-related issues. This compound has been shown to be over 100-fold less active than NVS-PAK1-1.[4]
Q2: We are observing different baseline responses between two different lots of this compound. What could be the cause?
Variability between batches of any chemical compound can arise from several factors, even with stringent quality control. Potential causes for lot-to-lot variability with this compound could include:
-
Purity Differences: Although specified to be ≥98% pure, minor variations in the impurity profile between batches could potentially influence sensitive biological systems.[1][2]
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound. This compound should be stored at -20°C.[1][2]
-
Solvent and Stock Solution Preparation: Inconsistencies in dissolving the compound, such as the type of solvent, final concentration, and storage of the stock solution, can lead to variability. This compound is soluble in DMSO and ethanol.[1][2]
Q3: How can we minimize the impact of batch-to-batch variability of this compound on our experimental results?
To mitigate the effects of lot-to-lot variability, consider the following best practices:
-
Qualification of New Batches: Before using a new lot of this compound in critical experiments, it is advisable to perform a side-by-side comparison with the previous lot. This can be a simple dose-response experiment to confirm a similar lack of activity compared to NVS-PAK1-1.
-
Standardized Compound Handling: Ensure that all users follow a strict, standardized protocol for dissolving and storing the compound. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Consistent Experimental Conditions: Maintain consistency in all other experimental parameters, such as cell passage number, reagent sources, and incubation times, as these can also contribute to variability.[5]
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype Observed with this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Visually inspect the solid compound for any changes in color or texture. 2. Prepare a fresh stock solution from a new vial of the same lot. 3. Compare the results with the freshly prepared stock. | The unexpected phenotype is no longer observed with the fresh stock, indicating the original stock may have degraded. |
| Contamination of Stock Solution | 1. Prepare a fresh stock solution using sterile techniques and high-purity solvent. 2. Filter-sterilize the stock solution if appropriate for your application. 3. Repeat the experiment with the new, clean stock. | The anomalous results are eliminated, suggesting the original stock was contaminated. |
| Off-Target Effects at High Concentrations | 1. Perform a dose-response experiment with this compound over a wide range of concentrations. 2. Compare the phenotype to that of the vehicle control (e.g., DMSO). | The phenotype is only observed at very high concentrations, suggesting non-specific effects. Use this compound at a concentration where it is inert. |
Issue 2: Inconsistent Baseline in Biochemical Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | 1. Visually inspect the assay plate for any signs of compound precipitation. 2. Determine the solubility of this compound in your specific assay buffer. 3. If necessary, adjust the final concentration of the compound or the solvent concentration in the assay. | No visible precipitate is observed, and the baseline becomes more consistent. |
| Interference with Assay Reagents | 1. Run a control experiment without the kinase enzyme, including this compound and all other assay components. 2. For fluorescence-based assays, measure the intrinsic fluorescence of this compound.[5] | This compound does not generate a signal in the absence of the enzyme, indicating no direct interference with the assay reagents. |
| Pipetting Inaccuracy | 1. Ensure that all pipettes are properly calibrated. 2. Use a master mix of reagents to minimize pipetting errors between wells.[5] | Reduced well-to-well variability in the baseline signal. |
Technical Data
The following table summarizes the key technical specifications for this compound.
| Property | Value | Reference |
| Molecular Weight | 465.91 g/mol | [1][2] |
| Formula | C₂₂H₂₃ClF₃N₅O | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | [1][2] |
| Storage | Store at -20°C | [1][2] |
| CAS Number | 2250019-95-3 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all the solid is at the bottom.
-
Based on the molecular weight of 465.91 g/mol , calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock, add 214.6 µL of DMSO per 1 mg of this compound).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Kinase Assay Using this compound as a Negative Control
This protocol provides a general framework for a kinase assay. Specific conditions such as substrate and ATP concentrations should be optimized for the particular kinase being studied.
-
Materials:
-
Recombinant active PAK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
NVS-PAK1-1 (active inhibitor)
-
This compound (negative control)
-
Kinase assay buffer (containing buffer, MgCl₂, DTT)
-
ATP
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of NVS-PAK1-1 and this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a multi-well plate, add the kinase assay buffer, the serially diluted compounds (or vehicle), and the PAK1 enzyme.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Plot the kinase activity against the log of the compound concentration to generate dose-response curves.
-
Visualizations
PAK1 Signaling Pathway
The p21-activated kinase 1 (PAK1) is a key signaling node that regulates a multitude of cellular processes, including cell survival, proliferation, and cytoskeletal dynamics.[6][7][8] It is activated by small GTPases such as Rac1 and Cdc42 and can influence downstream pathways like the MAPK and PI3K/Akt signaling cascades.[7]
Caption: Simplified PAK1 signaling pathway.
Experimental Workflow for Investigating Batch Variability
This workflow outlines a logical approach to troubleshooting variability between different batches of this compound.
Caption: Troubleshooting workflow for this compound batch variability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 5. benchchem.com [benchchem.com]
- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Why is my negative control NVS-PAK1-C showing some activity?
This guide provides troubleshooting for common issues encountered during in vitro kinase assays, with a specific focus on addressing unexpected activity from the negative control compound NVS-PAK1-C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to be inactive?
This compound is designed as a structurally similar but biologically inactive negative control for NVS-PAK1-1, which is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] As a negative control, it is used to ensure that the observed effects of the active compound (NVS-PAK1-1) are due to specific inhibition of the target kinase and not from off-target effects, assay artifacts, or effects of the chemical scaffold itself.
Crucially, this compound is described as having more than 100-fold less activity than its active counterpart, NVS-PAK1-1.[2] This means it is significantly less potent, but not necessarily completely inert at any concentration. This distinction is a key factor in troubleshooting unexpected results.
Q2: Why is my negative control this compound showing some activity?
Observing a signal or apparent activity with this compound can be alarming, but it is often traceable to specific experimental variables. The issue can typically be categorized into three areas: (1) Compound-Related Issues , (2) Assay System Artifacts , or (3) Data Interpretation .
Below is a comprehensive troubleshooting guide to identify the source of the unexpected activity.
Troubleshooting Guide: Unexpected Activity in Negative Control
| Potential Cause | Description | Recommended Troubleshooting Steps |
| 1. Compound Concentration is Too High | While this compound is an inactive control, its minimal residual activity (>100-fold less than NVS-PAK1-1) may become detectable at very high concentrations.[2] | Action: Perform a full dose-response curve for both NVS-PAK1-1 and this compound. This will establish the concentration at which any residual activity of this compound appears and confirm the therapeutic window of the active compound. |
| 2. Compound Degradation or Contamination | Improper storage or handling can lead to compound degradation. The purity of the supplied compound is typically >98%, but contamination can occur in the lab.[1] | Action: • Ensure the compound has been stored correctly at -20°C. • Use a fresh aliquot of this compound from a trusted supplier. • If possible, verify the compound's integrity via analytical methods like LC-MS. |
| 3. Compound Solubility and Precipitation | This compound is soluble in DMSO, but adding it to an aqueous assay buffer can cause it to precipitate, especially at high concentrations. This precipitate can interfere with optical-based detection methods (e.g., fluorescence, luminescence), leading to false signals. | Action: • Visually inspect the assay wells for any signs of precipitation. • Determine the maximum tolerated DMSO concentration in your assay that does not affect kinase activity. • Test the solubility of this compound in your final assay buffer at the highest concentration used. |
| 4. High Background Signal | The observed "activity" may be a result of a high background signal that is not being properly controlled. This can stem from several sources. | Action: • Enzyme Autophosphorylation: Many kinases, including PAK1, can autophosphorylate.[3][4][5] Run a control reaction with only the kinase and ATP (no substrate) to quantify this. • Contaminating Kinases: The recombinant PAK1 enzyme preparation may contain trace amounts of other kinases from the expression system (e.g., E. coli).[6] Ensure you are using a highly purified kinase.[7] • Non-specific Substrate Phosphorylation: The substrate itself might be unstable or prone to non-enzymatic phosphorylation. Run a control with only the substrate and ATP (no enzyme). |
| 5. Interference with Detection System | The chemical structure of this compound might directly interfere with the assay's detection components. | Action: • Luminescence-Based Assays (e.g., ADP-Glo): The compound may inhibit the luciferase enzyme used in the detection step.[3][7] To test this, add this compound to a reaction with a known amount of ADP and see if the luminescent signal is quenched. • Fluorescence-Based Assays (TR-FRET, FP): The compound may be fluorescent itself or quench the signal from the detection reagents (an "inner filter effect").[7] Scan the emission/excitation spectrum of the compound. |
Data Summary: Expected vs. Observed Activity
This table provides a framework for comparing your results to expected outcomes. The "Observed" values are hypothetical examples of problematic data.
| Compound | Concentration | Expected % Kinase Inhibition | Example of Problematic Observed Inhibition | Potential Cause(s) |
| No Inhibitor (DMSO) | N/A | 0% | 0% | Baseline |
| NVS-PAK1-1 (Active) | 1 µM | >95% | >95% | Expected Result |
| This compound (Control) | 1 µM | <5% | 10% | High Background, Compound Concentration |
| This compound (Control) | 20 µM | <10% | 40% | High Concentration, Compound Precipitation, Assay Interference |
Experimental Protocols
To ensure consistency and minimize artifacts, it is critical to follow a robust, well-controlled protocol. Below is a generalized protocol for an in vitro PAK1 kinase assay using a luminescence-based ADP detection method (e.g., ADP-Glo™).
Protocol: In Vitro PAK1 Kinase Assay (ADP-Glo™)
1. Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Recombinant PAK1: Dilute highly purified PAK1 enzyme to the desired working concentration (e.g., 2-5 ng/µL) in kinase buffer. Keep on ice.
-
Substrate: Prepare a specific and validated peptide substrate for PAK1 in kinase buffer.
-
ATP Solution: Prepare ATP at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in kinase buffer.
-
Compounds: Prepare serial dilutions of NVS-PAK1-1 and this compound in 100% DMSO. Then, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay (e.g., ≤1%).
2. Kinase Reaction:
-
Add 5 µL of compound dilution (or DMSO vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the PAK1 enzyme/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution to all wells.
-
Incubate for 30-60 minutes at 30°C. The optimal time should be determined to ensure the reaction is within the linear range.
3. Signal Detection (ADP-Glo™ Protocol):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
4. Essential Controls for Each Experiment:
-
"No Kinase" Control: All components except the PAK1 enzyme. Used to measure background signal from substrate/ATP.
-
"No Substrate" Control: All components except the substrate. Used to measure kinase autophosphorylation.[3]
-
"No Inhibitor" (Vehicle) Control: All components, with DMSO only. Represents 0% inhibition (100% activity).
-
Positive Inhibition Control: A known potent inhibitor (like Staurosporine or NVS-PAK1-1) to ensure the assay can detect inhibition.
Visualization of PAK1 Signaling Pathway
To understand the context of PAK1 inhibition, it is helpful to visualize its role in cellular signaling. PAK1 is a key effector for the Rho GTPases Rac1 and Cdc42 and regulates numerous downstream pathways involved in cell survival, proliferation, and cytoskeletal dynamics.[2][8][9][10][11]
Caption: Simplified signaling pathway of p21-activated kinase 1 (PAK1).
References
- 1. NVS PAK1 C | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 2. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTScan® PAK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. PAK1 | Cancer Genetics Web [cancerindex.org]
Cell viability issues with high concentrations of NVS-PAK1-C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues, particularly when using high concentrations of NVS-PAK1-C.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing decreased cell viability or cytotoxicity in our cell cultures treated with high concentrations of this compound, which is supposed to be an inactive control. What could be the reason?
A1: While this compound is designed as an inactive control for the PAK1 inhibitor NVS-PAK1-1, observing cytotoxicity at high concentrations can be due to several factors:
-
Off-target Effects: At high concentrations, even relatively inactive compounds can interact with unintended cellular targets, leading to toxicity. The dibenzodiazepine scaffold, while central to the molecule's function, may have off-target activities at elevated concentrations.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of the compound may necessitate a final DMSO concentration that is toxic to your specific cell line. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.
-
Compound Precipitation: If the compound precipitates out of the solution at high concentrations, these precipitates can be cytotoxic to cells. Visual inspection of the culture medium for any signs of precipitation is recommended.
-
Intrinsic Compound Cytotoxicity: Although designed to be inactive against PAK1, the molecular structure of this compound itself might exert cytotoxic effects at high micromolar concentrations, independent of PAK1 inhibition.
Q2: What is the relationship between NVS-PAK1-1 and this compound?
A2: NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] this compound is its corresponding inactive control compound. This compound has a chemical structure that is very similar to NVS-PAK1-1 but has been modified to have significantly reduced activity against PAK1, reportedly over 100-fold less. It is intended to be used in experiments to control for any effects of the chemical scaffold or solvent that are independent of PAK1 inhibition.
References
Ensuring consistent results in long-term studies with NVS-PAK1-C
Welcome to the technical support center for NVS-PAK1-C, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
This compound is the inactive control compound for the potent PAK1 inhibitor, NVS-PAK1-1.[1][2] It has over 100-fold less activity compared to NVS-PAK1-1, making it an ideal negative control for experiments aimed at validating PAK1-dependent effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is soluble in DMSO (50 mg/ml), DMF (50 mg/ml), and Ethanol (20 mg/ml).[2] For long-term storage, the compound in its solid form should be stored at -20°C and is stable for at least four years.[2] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can reduce compound efficacy.[3][4]
Q2: We are observing unexpected activity with our this compound control in long-term cell culture. What could be the cause?
A: While this compound is designed as an inactive control, several factors in long-term studies can lead to unexpected results:
-
Compound Degradation: Ensure proper storage and handling.[3] Over time, especially in culture media at 37°C, the compound may degrade. Consider refreshing the media with a new compound dilution at regular intervals, based on your experimental design.
-
Off-Target Effects at High Concentrations: Although highly inactive compared to its active counterpart, using this compound at excessively high concentrations may lead to non-specific cellular effects. It's crucial to use it at the same concentration as the active NVS-PAK1-1 inhibitor.
-
Cell Line Instability: Long-term culture can lead to genetic drift and phenotypic changes in cell lines. Regularly perform cell line authentication (e.g., STR profiling) to ensure consistency.
-
Contamination: Low-level microbial contamination can alter cellular metabolism and response to treatments. Regularly test for mycoplasma contamination.
Q3: How do I determine the optimal concentration for this compound in my experiments?
A: The optimal concentration for this compound should mirror the concentration used for the active inhibitor, NVS-PAK1-1. The recommended concentration for NVS-PAK1-1 for cellular use ranges from 0.25 µM for specific PAK1 inhibition up to 2.5 µM for broader PAK1/2 inhibition.[1][5] Therefore, a similar concentration range should be used for this compound to serve as a proper negative control.
Q4: Can this compound be used in in vivo studies?
A: The parent compound, NVS-PAK1-1, has shown poor stability in rat liver microsomes, which may limit its application in vivo.[5] While this compound is the inactive control, similar metabolic instability should be assumed. If in vivo studies are planned, preliminary pharmacokinetic (PK) and stability studies are highly recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound and its active counterpart, NVS-PAK1-1.
Issue 1: Gradual Loss of NVS-PAK1-1 Efficacy Over Time (Drug Resistance)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Upregulation of PAK1 Expression or Mutation | 1. Culture cells with escalating doses of NVS-PAK1-1 over several months to select for a resistant population.[6]2. Perform Western blotting to compare PAK1 protein levels between parental and resistant cells.3. Sequence the PAK1 gene in resistant cells to check for mutations in the allosteric binding site.[6] | Increased PAK1 protein levels or identification of mutations that could interfere with inhibitor binding. |
| Activation of Bypass Signaling Pathways | 1. Use a phospho-kinase array to compare the signaling profiles of parental vs. resistant cells.[6]2. Validate array hits with Western blotting for key nodes (e.g., p-AKT, p-ERK). PAK1 is known to be involved in pathways like ERK, AKT, and WNT.[1]3. Test combination therapies targeting the identified bypass pathway. | Identification of hyper-activated pathways (e.g., MAPK or PI3K/Akt) in resistant cells.[7][8] |
| Increased Drug Efflux | 1. Perform qPCR to measure mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2) in parental and resistant cells.[6]2. Use a fluorescent substrate assay (e.g., Rhodamine 123) to measure transporter activity. | Increased expression or activity of drug efflux pumps in the resistant cell line. |
Issue 2: High Variability in Results Between Experimental Batches
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Compound Potency | 1. Prepare fresh stock solutions of this compound from solid compound for each new experiment.[4]2. Aliquot stock solutions to minimize freeze-thaw cycles.[3][4]3. Visually inspect for any precipitation of the compound in the media.[9] | Reduced well-to-well and plate-to-plate variability in your assay readouts. |
| Variations in Cell Health or Passage Number | 1. Maintain a strict cell passaging schedule and use cells within a consistent, low passage number range for all experiments.2. Perform a cell viability check (e.g., Trypan Blue) before seeding each experiment.[10] | More consistent cell growth rates and responses to treatment across experiments. |
| Pipetting or Plating Inaccuracy | 1. Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions.[9]2. Prepare a master mix of the compound dilution to add to all relevant wells to minimize pipetting errors.[9]3. Avoid using the outer wells of microplates, which are prone to "edge effects".[9] | Lower standard deviations between replicate wells and more reliable IC50 calculations. |
Data & Visualization
NVS-PAK1-1 Inhibitor Activity Profile
The active compound, NVS-PAK1-1, is a potent and selective allosteric inhibitor of PAK1.[1] this compound serves as its negative control.
| Parameter | NVS-PAK1-1 Value | Target/Assay |
| IC50 | 5 nM | Dephosphorylated PAK1 (Caliper assay)[1][5] |
| IC50 | 6 nM | Phosphorylated PAK1 (Caliper assay)[1] |
| Binding Kd | 7 nM | PAK1 (DiscoverX Kinome Scan)[1][5] |
| Selectivity | >54-fold vs. PAK2[1] | Caliper Assay |
| Cellular IC50 | ~2 µM - 15.7 µM | Proliferation (e.g., SU86.86, MCF7 cells)[1][7] |
Signaling Pathway and Experimental Logic
To ensure consistent results, understanding the target pathway and having a logical troubleshooting workflow is essential.
Caption: The PAK1 signaling cascade and the inhibitory action of NVS-PAK1-1.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Key Experimental Protocols
Protocol 1: Western Blot for PAK1 Target Engagement
This protocol assesses the ability of NVS-PAK1-1 to inhibit the phosphorylation of a downstream PAK1 target, MEK1, using this compound as a negative control.
-
Cell Seeding: Plate cells (e.g., SU86.86) in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat cells with NVS-PAK1-1 or this compound at the desired concentration (e.g., 0.25 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-MEK1 (Ser298), anti-total MEK1, anti-PAK1, anti-GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.[6] A decrease in the p-MEK1/total MEK1 ratio in NVS-PAK1-1 treated cells, but not in this compound or DMSO treated cells, indicates on-target activity.
Protocol 2: Long-Term Cell Viability (MTT/MTS Assay)
This protocol is used to determine the long-term effect of NVS-PAK1-1 on cell proliferation, using this compound to control for non-specific effects.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach for 24 hours.[12]
-
Compound Dilution: Prepare serial dilutions of NVS-PAK1-1 and this compound in complete culture medium. A typical range is 0.01 µM to 20 µM. Include a DMSO vehicle control.[12]
-
Treatment: Add 100 µL of the prepared dilutions to the respective wells.
-
Incubation: Incubate the plate for an extended period (e.g., 5-10 days).[1][3] Refresh the media with freshly diluted compounds every 2-3 days to ensure compound stability and nutrient availability.
-
Viability Measurement: At the end of the incubation, add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Data Acquisition: Measure absorbance using a microplate reader.[11] Calculate the percentage of cell viability relative to the DMSO control and plot dose-response curves to determine IC50 values.
Caption: Workflow for a 10-day cell viability and proliferation assay.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Pak1 pathway hyper-activation mediates resistance to endocrine therapy and CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of NVS-PAK1-1 and its Inactive Control, NVS-PAK1-C, in Kinase Inhibition Assays
For researchers in cellular signaling and drug discovery, the p21-activated kinases (PAKs) represent a critical family of enzymes involved in a myriad of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Specifically, PAK1 has been identified as a key player in various pathologies, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the potent and selective allosteric PAK1 inhibitor, NVS-PAK1-1, and its corresponding inactive control, NVS-PAK1-C, with a focus on their respective activities in in vitro kinase assays.
Unveiling the Potency: NVS-PAK1-1 as a Selective PAK1 Inhibitor
NVS-PAK1-1 is a well-characterized allosteric inhibitor of PAK1, demonstrating high potency and selectivity.[1][2][3][4] It effectively inhibits both dephosphorylated and phosphorylated forms of PAK1 with IC50 values in the low nanomolar range.[1][4] In contrast, this compound is designed as a negative control and exhibits significantly diminished activity, making it an ideal tool for validating the specific effects of PAK1 inhibition in experimental systems.[5]
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the key quantitative data comparing the in vitro kinase inhibitory activity of NVS-PAK1-1 and this compound against PAK1.
| Compound | Target | Assay Type | IC50 (Dephosphorylated) | IC50 (Phosphorylated) | Selectivity |
| NVS-PAK1-1 | PAK1 | Caliper Assay | 5 nM[1][2][3][4] | 6 nM[1][4] | >50-fold vs PAK2[1][4] |
| This compound | PAK1 | Caliper Assay | >100-fold less active than NVS-PAK1-1[1] | >100-fold less active than NVS-PAK1-1[1] | Not Applicable |
PAK1 Signaling Pathway and Experimental Workflow
To understand the context of NVS-PAK1-1's mechanism of action, it is crucial to visualize the PAK1 signaling pathway. PAK1 is a key effector of the Rho GTPases, Rac1 and Cdc42, and plays a significant role in relaying signals from receptor tyrosine kinases to downstream effectors, including the MAPK pathway.
Caption: Simplified PAK1 signaling pathway.
The following diagram illustrates a typical experimental workflow for comparing the inhibitory activity of NVS-PAK1-1 and this compound in a kinase assay.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings. Below is a representative protocol for an in vitro kinase assay to compare the inhibitory activities of NVS-PAK1-1 and this compound. This protocol is based on commonly used methods such as the ADP-Glo™ Kinase Assay.[6][7]
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]
-
Substrate peptide (specific for PAK1)
-
ATP
-
NVS-PAK1-1 and this compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of NVS-PAK1-1 and this compound in DMSO. A typical starting concentration for NVS-PAK1-1 would be in the micromolar range, with subsequent serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant PAK1 enzyme to the desired concentration in kinase assay buffer. Prepare a substrate/ATP mix in the same buffer. The final ATP concentration should be close to the Km value for PAK1, if known.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition and Pre-incubation: Add the diluted PAK1 enzyme solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls, and IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
This comprehensive guide provides researchers with the necessary information to understand and effectively utilize NVS-PAK1-1 and its inactive control, this compound, for investigating the role of PAK1 in their specific research contexts. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the intricate functions of PAK1 signaling.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 7. promega.com [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validating the Specificity of the Allosteric PAK1 Inhibitor NVS-PAK1-1 with its Negative Control NVS-PAK1-C
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comprehensive comparison of the potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1, with its structurally related but inactive control, NVS-PAK1-C. By presenting key experimental data and detailed protocols, this guide serves as a practical resource for validating the specificity of NVS-PAK1-1 in biochemical and cellular assays.
NVS-PAK1-1 is a valuable tool for investigating the biological roles of PAK1, a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1] Its unique allosteric binding mode confers high selectivity for PAK1 over other kinases, including the closely related PAK2.[1][2] To ensure that the observed biological effects of NVS-PAK1-1 are due to the inhibition of PAK1 and not off-target activities, it is crucial to use a proper negative control. This compound has been designed for this purpose; it shares a similar chemical scaffold to NVS-PAK1-1 but is significantly less active against PAK1, with studies showing it to be over 100-fold weaker.[1]
This guide will delve into the comparative data between these two compounds and provide standardized protocols to independently verify the on-target activity of NVS-PAK1-1.
Signaling Pathway and Mechanism of Action
PAK1 is a key effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 autophosphorylates and subsequently phosphorylates a multitude of downstream substrates, including MEK1, leading to the activation of the ERK/MAPK signaling cascade. This pathway plays a critical role in cell proliferation and survival. NVS-PAK1-1 acts as an allosteric inhibitor, binding to a pocket distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation.[1]
Caption: PAK1 signaling pathway and points of intervention.
Comparative Performance Data
The following table summarizes the key quantitative data comparing the activity of NVS-PAK1-1 and this compound, highlighting the potent and selective inhibition of PAK1 by NVS-PAK1-1.
| Parameter | NVS-PAK1-1 | This compound | Reference(s) |
| Biochemical Assays | |||
| PAK1 IC₅₀ (dephosphorylated) | 5 nM | >100-fold less active | [1] |
| PAK1 IC₅₀ (phosphorylated) | 6 nM | >100-fold less active | [1] |
| PAK1 Kd | 7 nM | Not reported | [1][3][4] |
| PAK2 IC₅₀ (dephosphorylated) | 270 nM | Not reported | [1] |
| PAK2 Kd | 400 nM | Not reported | [3] |
| Kinome Selectivity (S₁₀ at 10µM) | 0.003 (highly selective) | Not applicable | [1] |
| Cellular Assays | |||
| SU86.86 Cell Proliferation IC₅₀ | 2 µM (inhibits PAK1 and partially PAK2) | No effect at similar concentrations | [1] |
| SU86.86 (PAK2 shRNA) Proliferation IC₅₀ | 0.21 µM | Not reported | [1][3] |
| MCF7 Cell Proliferation EC₅₀ | 11.9 µM | Not reported | [5] |
| OVCAR3 Cell Proliferation EC₅₀ | 3.68 µM | Not reported | [5] |
Experimental Protocols
To validate the specificity of NVS-PAK1-1, it is recommended to perform parallel experiments with this compound. Below are detailed protocols for key assays.
Experimental Workflow
Caption: Workflow for validating NVS-PAK1-1 specificity.
In Vitro Kinase Assay (Caliper Assay)
This assay measures the direct inhibitory effect of the compounds on purified PAK1 kinase activity.
Materials:
-
Recombinant human PAK1 (phosphorylated and dephosphorylated forms)
-
Peptide substrate (e.g., Ser/Thr 19)
-
ATP
-
NVS-PAK1-1 and this compound dissolved in DMSO
-
Assay buffer
-
384-well microtiter plates
-
Caliper EZ Reader or similar microfluidic capillary electrophoresis system
Procedure:
-
Prepare serial dilutions of NVS-PAK1-1 and this compound in DMSO. A typical starting concentration is 10 mM, with 8-point dose responses.
-
In a 384-well plate, add 50 nL of the compound solutions.
-
Add 4.5 µL of the enzyme solution (recombinant PAK1 in assay buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Initiate the kinase reaction by adding 4.5 µL of the peptide substrate and ATP solution.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction by adding 16 µL of stop solution.
-
Analyze the plate on a Caliper instrument to separate the phosphorylated and unphosphorylated peptide, allowing for the calculation of percent inhibition.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for PAK1 Pathway Inhibition
This cellular assay assesses the ability of NVS-PAK1-1 to inhibit PAK1 autophosphorylation and the phosphorylation of its downstream substrate, MEK1.
Materials:
-
SU86.86 or other suitable cancer cell line
-
Cell culture medium and supplements
-
NVS-PAK1-1 and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PAK1 (S144), anti-PAK1, anti-phospho-MEK1 (S298), anti-MEK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of NVS-PAK1-1 and this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of the compounds on cell viability and proliferation.
Materials:
-
PAK1-dependent (e.g., MCF7, OVCAR3) and PAK2-dependent (e.g., OMM1, HeyA8) cell lines for selectivity assessment.[5]
-
96-well plates
-
NVS-PAK1-1 and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of NVS-PAK1-1 and this compound for 96 hours.[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC₅₀ values.
By following these protocols and comparing the results obtained with NVS-PAK1-1 and this compound, researchers can confidently validate the on-target specificity of NVS-PAK1-1 and ensure the reliability of their experimental findings.
References
A Comparative Guide to PAK1 Inhibitors: NVS-PAK1-1 vs. FRAX-1036
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent p21-activated kinase 1 (PAK1) inhibitors: NVS-PAK1-1 and FRAX-1036. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to PAK1 Inhibition
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell motility, proliferation, and survival.[1][2] Specifically, Group I PAKs, including PAK1, are effectors of the Rho GTPases Rac1 and Cdc42 and have been implicated in various cancers and neurological disorders.[1][3] The development of selective PAK1 inhibitors is therefore of significant interest for both basic research and therapeutic applications. NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1, while FRAX-1036 is a potent inhibitor of Group I PAKs.[4][5]
Biochemical and Cellular Activity: A Head-to-Head Comparison
The following tables summarize the key quantitative data for NVS-PAK1-1 and FRAX-1036, highlighting their potency, selectivity, and cellular effects.
Table 1: Biochemical Potency and Selectivity
| Parameter | NVS-PAK1-1 | FRAX-1036 | Reference(s) |
| Mechanism of Action | Allosteric Inhibitor | ATP-Competitive Inhibitor | [3][6] |
| PAK1 Potency | IC50: 5 nM (dephosphorylated), 6 nM (phosphorylated); Kd: 7 nM | Ki: 23.3 nM | [4][5][6][7][8] |
| PAK2 Potency | IC50: 270 nM (dephosphorylated), 720 nM (phosphorylated); Kd: 400 nM | Ki: 72.4 nM | [5][6][8] |
| PAK4 Potency | Not specified | Ki: 2.4 µM | [9] |
| Selectivity (PAK1 vs. PAK2) | ~54-120 fold | ~3 fold | [5][6][8] |
| Kinome Selectivity | Highly selective against a panel of 442 kinases | Selective against a panel of kinases | [6] |
Table 2: Cellular Activity and Other Properties
| Parameter | NVS-PAK1-1 | FRAX-1036 | Reference(s) |
| Cellular PAK1 Autophosphorylation Inhibition | Potently inhibits PAK1 (S144) autophosphorylation at 0.25 µM in Su86.86 cells. | Potent cellular inhibition of group I PAK substrate phosphorylation at 2.5 to 5 µM in MDA-MB-175 cells. | [5][6] |
| Downstream Signaling Inhibition | Inhibits MEK1 (Ser289) phosphorylation at 6-20 µM. | Inhibits MEK1-S298 and CRAF-S338 phosphorylation. | [5][6][7][8] |
| Cell Proliferation Inhibition | IC50 of 2 µM in Su86.86 cells; 0.21 µM in Su86.86 cells with PAK2 knockdown. | Induces apoptosis in breast cancer cells. | [6][10][11] |
| In Vivo Application Notes | Poor stability in rat liver microsomes (t1/2 = 3.5 min), limiting in vivo use without co-administration of pharmacokinetic inhibitors. | Slower tumor growth observed in a KT21 tumor model; unlikely to have significant blood-brain barrier permeability in mice. | [5][8][12][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified PAK1 signaling pathway.
Caption: Experimental workflow for PAK1 inhibitor characterization.
Detailed Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison. Specific details may vary between laboratories.
Biochemical Kinase Assay (Caliper Assay for NVS-PAK1-1)
Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.
Methodology:
-
Plate Preparation: 50 nL of the test compound (e.g., NVS-PAK1-1) solution in 90% DMSO is dispensed into a 384-well microtiter plate.[8] An 8-point dose-response curve is typically prepared.
-
Enzyme Addition: 4.5 µL of the PAK1 enzyme solution is added to each well.
-
Pre-incubation: The plate is pre-incubated at 30°C for 60 minutes.[8]
-
Reaction Initiation: 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.
-
Reaction Incubation: The reaction is incubated for 60 minutes at 30°C.[8]
-
Reaction Termination: 16 µL of a stop solution is added to each well to terminate the reaction.
-
Analysis: The plate is read on a Caliper microfluidic mobility shift assay platform, which separates the phosphorylated and unphosphorylated substrate based on charge and size. The ratio of phosphorylated to total substrate is used to calculate the percent inhibition.
-
Data Analysis: IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Western Blot Analysis
Objective: To assess the effect of an inhibitor on the phosphorylation status of PAK1 and its downstream targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., Su86.86 or MDA-MB-175) are cultured to an appropriate confluency and then treated with various concentrations of the PAK1 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-PAK1, total PAK1, phospho-MEK, total MEK, and a loading control like GAPDH or β-actin).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein and/or loading control to determine the effect of the inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are then determined by plotting cell viability against compound concentration.
Conclusion
NVS-PAK1-1 and FRAX-1036 are both valuable tools for studying the role of PAK1 in various biological processes.
-
NVS-PAK1-1 stands out for its exceptional selectivity for PAK1 over PAK2 and the broader kinome, making it an ideal probe for dissecting the specific functions of PAK1.[6] Its allosteric mechanism of action also provides a distinct pharmacological profile.[6] However, its poor pharmacokinetic properties present a challenge for in vivo studies.[8]
-
FRAX-1036 is a potent inhibitor of Group I PAKs and has demonstrated efficacy in cellular and some in vivo models.[5] Its ATP-competitive nature is a more common mechanism for kinase inhibitors. While it is less selective between PAK1 and PAK2 compared to NVS-PAK1-1, it may be suitable for studies where inhibition of multiple Group I PAKs is desired or acceptable.
The choice between NVS-PAK1-1 and FRAX-1036 will ultimately depend on the specific experimental goals, with NVS-PAK1-1 being the preferred choice for studies requiring high PAK1 selectivity and FRAX-1036 being a potent option for broader Group I PAK inhibition.
References
- 1. pnas.org [pnas.org]
- 2. PAK1 | Cancer Genetics Web [cancerindex.org]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NVS-PAK1-C and Other Kinase Inhibitor Negative Controls
In the realm of kinase inhibitor research, the use of appropriate negative controls is paramount for the validation of on-target effects and the confident interpretation of experimental data. This guide provides a comprehensive comparison of NVS-PAK1-C, the designated negative control for the potent and selective p21-activated kinase 1 (PAK1) inhibitor NVS-PAK1-1, with other classes of commonly employed kinase inhibitor negative controls. By examining their characteristics, performance in various assays, and potential for off-target effects, researchers can make informed decisions on the most suitable control for their specific experimental needs.
Introduction to Kinase Inhibitor Negative Controls
The central principle of a negative control in kinase inhibitor studies is to mimic the physical and chemical properties of the active inhibitor without eliciting its specific biological effect, namely the inhibition of the target kinase. This allows researchers to distinguish between the intended pharmacological effects of the inhibitor and any non-specific or off-target effects. The ideal negative control should be structurally as similar as possible to the active compound but should be devoid of activity against the intended target.
This guide will focus on comparing this compound to two other major types of negative controls:
-
Inactive Enantiomers: For chiral kinase inhibitors, the opposite enantiomer can sometimes serve as an excellent negative control if it is shown to be inactive against the target kinase.
-
Structurally Unrelated Compounds: In some instances, compounds with completely different chemical scaffolds that are known to be inactive against the kinase of interest are used as negative controls.
This compound: A Structurally-Related Inactive Analog
This compound is a close structural analog of the potent and selective allosteric PAK1 inhibitor, NVS-PAK1-1.[1][2][3][4] Its utility as a negative control stems from its significantly reduced activity against PAK1, being more than 100-fold less potent than NVS-PAK1-1.[1][5] This structural similarity, coupled with its lack of on-target activity, makes it an ideal tool to control for potential off-target effects or compound-specific artifacts of the NVS-PAK1-1 chemotype.
The signaling pathway downstream of PAK1 involves a cascade of phosphorylation events that regulate various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. NVS-PAK1-1 effectively blocks this pathway, while this compound, at similar concentrations, is expected to have no significant effect.
Figure 1. Simplified PAK1 Signaling Pathway and Points of Intervention.
Comparison with Other Negative Controls
The choice of a negative control significantly impacts the interpretation of experimental results. Below is a comparison of this compound with other common types of kinase inhibitor negative controls.
Inactive Enantiomers
For chiral kinase inhibitors, the inactive enantiomer can be a highly rigorous negative control. A notable example is the kinase inhibitor crizotinib, where the (R)-enantiomer is an active kinase inhibitor, while the (S)-enantiomer is largely inactive against kinases but targets the MTH1 enzyme.[6] This highlights the stereospecificity of kinase-inhibitor interactions.
Advantages:
-
Identical physicochemical properties (solubility, molecular weight, etc.), minimizing the risk of artifacts related to compound handling.
-
High structural similarity, providing a stringent control for off-target effects of the active chemotype.
Disadvantages:
-
Not all kinase inhibitors are chiral.
-
The "inactive" enantiomer may have its own distinct off-target activities, as seen with crizotinib.[6]
-
Synthesis of the pure inactive enantiomer can be challenging and costly.
Structurally Unrelated Compounds
In some experimental setups, a well-characterized, commercially available compound that is known to be inactive against the target kinase is used as a negative control.
Advantages:
-
Can be readily available and cost-effective.
-
Useful for controlling for general cellular stress responses or solvent effects.
Disadvantages:
-
Does not control for off-target effects specific to the chemical scaffold of the active inhibitor.
-
Differences in physicochemical properties can introduce experimental variability.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and expected experimental outcomes for this compound and other classes of negative controls.
| Feature | This compound | Inactive Enantiomer | Structurally Unrelated Compound |
| Structural Relationship to Active Inhibitor | High (structurally related analog) | Very High (stereoisomer) | None |
| On-Target Activity | >100-fold less active than NVS-PAK1-1[1][5] | Ideally none, but requires empirical validation | None (by definition) |
| Control for Chemotype-Specific Off-Targets | High | High | Low |
| Control for General Cellular Effects | High | High | High |
| Availability | Commercially available | Often requires custom synthesis | Generally commercially available |
Experimental Protocols
To rigorously compare the performance of this compound and other negative controls, a combination of biochemical and cell-based assays is recommended.
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant active PAK1 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
Test compounds (NVS-PAK1-1, this compound, and other negative controls)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the diluted compounds to the wells and incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Figure 2. Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cells expressing the target kinase (e.g., a cell line with high endogenous PAK1 expression)
-
Test compounds (active inhibitor and negative controls)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein (e.g., anti-PAK1)
Procedure:
-
Treat cells with the test compounds or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
Off-Target Profiling: The Importance of Kinome Scanning
To comprehensively assess the selectivity of a kinase inhibitor and its negative control, large-scale kinase profiling, often referred to as kinome scanning, is the gold standard. These assays typically involve screening the compound against a large panel of recombinant kinases (often over 400) to identify potential off-targets.
Figure 3. Logical flow of a kinome scan experiment.
Conclusion
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVS PAK1 C | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 5. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
NVS-PAK1-C: A Superior Negative Control to Vehicle-Only in Kinase Research
In the realm of kinase inhibitor studies, the choice of a proper negative control is paramount to ensure the validity and interpretability of experimental results. While a vehicle-only group has traditionally been the standard, the use of a structurally related, inactive compound offers a more rigorous approach to dissecting on-target versus off-target effects. This guide provides a comprehensive comparison of NVS-PAK1-C, the inactive analog of the potent p21-activated kinase 1 (PAK1) inhibitor NVS-PAK1-1, with the conventional vehicle-only control. For researchers, scientists, and drug development professionals, understanding the nuances of these controls is critical for generating robust and reliable data.
The Rationale for a Better Negative Control
A vehicle-only control accounts for the effects of the solvent in which the active compound is dissolved. However, it fails to control for potential biological effects of the chemical scaffold of the inhibitor itself, independent of its interaction with the intended target. These off-target effects can include cellular stress, modulation of other signaling pathways, or non-specific binding to other proteins. A well-designed negative control, such as this compound, shares the core chemical structure of its active counterpart but is engineered to have significantly diminished activity against the primary target. This allows researchers to distinguish the biological consequences of target inhibition from those arising from the chemical nature of the compound.
Introducing this compound: The Inactive Counterpart to a Potent PAK1 Inhibitor
This compound is the designated negative control for NVS-PAK1-1, a potent and selective allosteric inhibitor of PAK1.[1][2] PAK1 is a key signaling node involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival, making it a significant target in cancer and other diseases.[3] NVS-PAK1-1 exhibits high potency, with an IC50 of 5-6 nM for PAK1.[3] In stark contrast, this compound has been shown to have over 100-fold less activity against PAK1, rendering it an ideal tool to probe for off-target effects of the dibenzodiazepine scaffold shared by both molecules.[2][3]
Data-Driven Comparison: Why this compound is the Preferred Choice
| Feature | Vehicle-Only Control | This compound Control | Advantage of this compound |
| Target Specificity | Does not control for effects of the chemical scaffold. | Controls for non-target-related effects of the chemical scaffold. | Isolates Target-Specific Effects: By using a structurally similar but inactive molecule, any observed biological effect with the active compound that is absent with this compound can be more confidently attributed to the inhibition of PAK1. |
| Off-Target Effects | Cannot distinguish between on-target and off-target effects. | Helps to identify potential off-target effects of the inhibitor scaffold. | Enhanced Data Interpretation: If both the active inhibitor and this compound produce a similar unexpected phenotype, it suggests an off-target effect of the chemical scaffold, preventing misattribution of this effect to the inhibition of the primary target. |
| Cellular Permeability & Efflux | Does not account for cellular responses to the compound's entry and exit. | Mimics the cellular entry and potential efflux of the active compound. | Controls for Compound-Specific Stress: The cell's response to the presence of a foreign small molecule, including potential stress responses or activation of efflux pumps, is better controlled for with a structurally analogous molecule. |
| Solubility & Stability | Controls for the solvent. | Possesses similar solubility and stability properties to the active compound. | More Accurate Baseline: Provides a more relevant baseline for comparing the effects of the active inhibitor, as it is subject to similar physicochemical conditions within the experimental system. |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound as a negative control, it should be incorporated into experiments alongside the active inhibitor (NVS-PAK1-1) and a vehicle-only group. This three-pronged approach allows for the most comprehensive interpretation of the results.
PAK1 is known to be an upstream regulator of the MEK/ERK signaling pathway.[3] Therefore, a common method to assess PAK1 activity is to measure the phosphorylation of its downstream substrate, MEK1.
Experimental Protocols
To validate the on-target effects of a PAK1 inhibitor using this compound, researchers can employ the following experimental protocols:
1. Western Blot for Downstream Signaling:
-
Objective: To assess the effect of the inhibitor on the phosphorylation of a known PAK1 substrate, such as MEK1.
-
Methodology:
-
Plate cells (e.g., a cancer cell line with known PAK1 activity) and allow them to adhere overnight.
-
Treat cells with vehicle, a range of concentrations of NVS-PAK1-1, and a corresponding high concentration of this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MEK1 (Ser298), total MEK1, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Expected Outcome: NVS-PAK1-1 should show a dose-dependent decrease in phospho-MEK1 levels, while the vehicle and this compound should show no significant change.
2. Cell Proliferation Assay:
-
Objective: To determine the effect of the inhibitor on cell viability and growth.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat with vehicle, a dilution series of NVS-PAK1-1, and a corresponding dilution series of this compound.
-
Incubate for a period of time (e.g., 72 hours).
-
Assess cell viability using a method such as the MTT or CellTiter-Glo assay.
-
-
Expected Outcome: NVS-PAK1-1 should inhibit cell proliferation in a dose-dependent manner, while this compound should have a minimal effect, similar to the vehicle control. Any significant anti-proliferative effect of this compound would suggest off-target effects of the chemical scaffold.
Conclusion: Elevating the Standard of Kinase Inhibitor Research
References
A Head-to-Head Battle for PAK1 Modulation: NVS-PAK1-1 vs. a Selective Degrader
A detailed comparison of the allosteric inhibitor NVS-PAK1-1 and the PAK1-selective degrader, BJG-05-039, for researchers in oncology and drug discovery.
In the landscape of targeted cancer therapy, p21-activated kinase 1 (PAK1) has emerged as a critical node in various signaling pathways driving cell proliferation, survival, and motility.[1][2] Overexpression and hyperactivity of PAK1 have been implicated in numerous malignancies, making it a compelling target for therapeutic intervention.[1][3][4] For years, the focus has been on developing small molecule inhibitors to block its catalytic activity. NVS-PAK1-1, a potent and selective allosteric inhibitor, represents a significant advancement in this area.[5] However, a newer strategy, targeted protein degradation, offers a distinct and potentially more potent mechanism of action. This guide provides a comprehensive comparison of the efficacy of NVS-PAK1-1 to a PAK1-selective degrader, BJG-05-039, which is derived from the NVS-PAK1-1 scaffold.[3][6]
Quantitative Efficacy: A Tale of Two Mechanisms
The data clearly demonstrates that while NVS-PAK1-1 is a potent inhibitor of PAK1's kinase activity, the degrader BJG-05-039 exhibits significantly enhanced anti-proliferative effects in PAK1-dependent cancer cell lines. This suggests that the removal of the entire PAK1 protein scaffold, in addition to inhibiting its catalytic function, provides a more profound and durable therapeutic effect.[6][7]
| Parameter | NVS-PAK1-1 | BJG-05-039 (PAK1-selective degrader) | Reference |
| Mechanism of Action | Allosteric Inhibitor | Induces Proteasomal Degradation | [6] |
| Biochemical Potency (PAK1 IC50) | 5 nM (Caliper assay) / 29.6 nM (Z'-LYTE™ assay) | 233 nM (Z'-LYTE™ assay) | [6][7] |
| Biochemical Potency (PAK2 IC50) | 824 nM | > 10,000 nM | [6][7] |
| Selectivity (PAK2 vs PAK1) | ~57-fold | > 43-fold | [6][7] |
| Cellular Anti-proliferative Activity (MCF7 cells, EC50) | 11.8 µM | 0.086 µM | [6] |
| Cellular Anti-proliferative Activity (OVCAR3 cells, EC50) | 8.9 µM | 0.1 µM | [6] |
| PAK1 Degradation | No | Yes, maximal degradation at 10 nM | [6][8] |
Delving into the Experimental Details
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (Z'-LYTE™)
This assay quantifies the ability of a compound to inhibit the kinase activity of PAK1.
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay that measures the phosphorylation of a peptide substrate by the kinase.
-
Procedure:
-
Human recombinant PAK1 kinase domain is incubated with the test compound (NVS-PAK1-1 or BJG-05-039) at varying concentrations.
-
A FRET peptide substrate (Ser/Thr19) and ATP are added to the reaction mixture containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, and 1 mM EGTA.
-
The reaction is allowed to proceed, and the degree of substrate phosphorylation is measured by detecting the change in FRET signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[8][9]
-
Cell Proliferation Assay (MTT)
This colorimetric assay assesses the impact of the compounds on the viability and proliferation of cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
PAK1-dependent (MCF7 and OVCAR3) and PAK2-dependent (OMM1 and HeyA8) cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of NVS-PAK1-1, BJG-05-039, or control compounds for 96 hours.
-
MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours to allow formazan crystal formation.
-
The formazan crystals are solubilized with a detergent reagent (e.g., DMSO or SDS-HCl solution).
-
The absorbance is measured at 570 nm using a microplate reader.
-
EC50 values are determined from the dose-response curves.[5][6]
-
Western Blotting for PAK1 Degradation
This technique is used to visualize and quantify the reduction of PAK1 protein levels following treatment with the degrader.
-
Procedure:
-
MCF7 and OVCAR3 cells are treated with increasing concentrations of BJG-05-039, NVS-PAK1-1, or a negative control for 24 hours.
-
Cells are lysed, and total protein is extracted.
-
Protein samples are separated by size using SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is incubated with a primary antibody specific for PAK1, followed by a secondary antibody conjugated to an enzyme for detection.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of PAK1 degradation.[8][10]
-
Visualizing the Molecular Mechanisms
To better understand the biological context and experimental approaches, the following diagrams illustrate the PAK1 signaling pathway and the workflow for comparing the inhibitor and the degrader.
Figure 1: Simplified PAK1 signaling pathway. Upstream signals activate Rac/Cdc42, which in turn activates PAK1. PAK1 then phosphorylates downstream targets like MEK1 and LIMK to regulate cell proliferation, survival, and motility. NVS-PAK1-1 inhibits PAK1's kinase activity, while BJG-05-039 leads to its degradation by the proteasome.
Figure 2: Experimental workflow for comparing NVS-PAK1-1 and BJG-05-039. The process involves parallel biochemical and cell-based assays to determine inhibitory and anti-proliferative potencies, as well as the degradation profile of the targeted protein.
Conclusion: A New Frontier in PAK1-Targeted Therapy
The development of the PAK1-selective degrader BJG-05-039 marks a significant step forward in the pursuit of effective PAK1-targeted cancer therapies. While the allosteric inhibitor NVS-PAK1-1 demonstrates high biochemical potency, the degrader's ability to eliminate the PAK1 protein entirely translates to vastly superior anti-proliferative effects in cancer cells that are dependent on this kinase.[6][8] This suggests that for certain targets like PAK1, which possess both catalytic and scaffolding functions, targeted degradation may be a more efficacious therapeutic strategy than simple inhibition. Further investigation into the in vivo efficacy and safety profiles of PAK1-selective degraders is warranted and holds considerable promise for the future of oncology drug development.
References
- 1. PAK1 | Cancer Genetics Web [cancerindex.org]
- 2. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
NVS-PAK1-1: A Potent and Selective PAK1 Inhibitor with its Negative Control NVS-PAK1-C
This guide provides a comparative analysis of the potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1, and its structurally related but inactive control, NVS-PAK1-C. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental design.
Overview
NVS-PAK1-1 is a highly potent and selective allosteric inhibitor of PAK1, a key signaling node in various cellular processes, including cell adhesion, cytoskeletal dynamics, and proliferation.[1][2][3] Its high selectivity for PAK1 over other kinases, including the closely related PAK2, makes it a valuable tool for dissecting PAK1-specific functions.[1][3][4][5] To ensure that the observed effects are due to PAK1 inhibition, a negative control, this compound, is provided.[6][7][8] this compound is structurally similar to NVS-PAK1-1 but is significantly less active, with over 100-fold less activity in biochemical assays.[1]
Quantitative Performance Data
The following tables summarize the key quantitative data for NVS-PAK1-1 and this compound, highlighting the potency and selectivity of NVS-PAK1-1.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| NVS-PAK1-1 | Dephosphorylated PAK1 | Caliper | 5 | 7 |
| NVS-PAK1-1 | Phosphorylated PAK1 | Caliper | 6 | - |
| This compound | PAK1 | Caliper | >500 | - |
Table 2: In Vitro Selectivity against PAK Family Members
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Fold Selectivity (PAK2/PAK1 IC50) |
| NVS-PAK1-1 | Dephosphorylated PAK2 | Caliper | 270 | 400 | >54 |
| NVS-PAK1-1 | Phosphorylated PAK2 | Caliper | 720 | - | >120 |
Table 3: Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| NVS-PAK1-1 | Su86.86 | PAK1 Autophosphorylation (S144) | 0.25 |
| NVS-PAK1-1 | Su86.86 (PAK2 downregulated) | MEK S289 Phosphorylation | 0.21 |
| NVS-PAK1-1 | Su86.86 | Proliferation (5 days) | 2 |
Cross-Reactivity Profile
NVS-PAK1-1 has demonstrated exceptional selectivity across the kinome.[2][3] In a KINOMEscan™ panel of 442 kinases, NVS-PAK1-1 was found to be exquisitely selective for PAK1.[1] Furthermore, it showed no significant cross-reactivity when tested against a panel of 53 proteases, 22 receptors, and 28 bromodomains at a concentration of 10 µM.[1]
Experimental Protocols
Caliper In Vitro Dephosphorylation Assay:
This assay measures the inhibition of PAK1 kinase activity.[2][9]
-
50 nL of the compound solution (NVS-PAK1-1 or this compound) in 90% DMSO is added to a 384-well microtiter plate.
-
4.5 µL of the enzyme solution (dephosphorylated or phosphorylated PAK1) is added to each well.
-
The plate is pre-incubated at 30°C for 60 minutes.
-
4.5 µL of the peptide/ATP solution is then added to initiate the reaction.
-
After a 60-minute incubation at 30°C, the reaction is terminated by the addition of 16 µL of a stop solution.
-
The plate is then read on a Caliper instrument to determine the extent of phosphorylation. IC50 values are calculated from the dose-response curves.
KINOMEscan™ Binding Assay:
This platform from DiscoverX measures the interaction between a test compound and a large panel of kinases.
-
NVS-PAK1-1 is tested at a concentration of 10 µM against a panel of 442 kinases.
-
The assay measures the ability of the compound to compete with a proprietary ligand for binding to the kinase active site.
-
The results are reported as the percentage of the kinase that is bound by the test compound.
Cellular Autophosphorylation Assay:
This assay assesses the ability of NVS-PAK1-1 to inhibit PAK1 activity within a cellular context.[1]
-
Su86.86 pancreatic carcinoma cells, which express high levels of PAK1 and PAK2, are used.[1]
-
Cells are treated with varying concentrations of NVS-PAK1-1.
-
Following treatment, cell lysates are prepared and subjected to Western blotting.
-
Antibodies specific to the autophosphorylated form of PAK1 (at Serine 144) are used to detect the level of PAK1 activity.
-
The intensity of the resulting bands is quantified to determine the IC50 for inhibition of autophosphorylation.
Signaling Pathway and Experimental Workflow
Caption: Workflow of PAK1 inhibition and validation.
This diagram illustrates the signaling pathway involving PAK1 and the points of intervention for NVS-PAK1-1 and its negative control, this compound. Upstream activators like Rac1/Cdc42 stimulate PAK1, leading to its autophosphorylation and the subsequent phosphorylation of downstream targets like MEK1, ultimately promoting cell proliferation. NVS-PAK1-1 acts as an inhibitor of PAK1, blocking these downstream events. This compound serves as a crucial experimental control to demonstrate that the observed effects are specifically due to the inhibition of PAK1 by NVS-PAK1-1.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVS PAK1 C | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for NVS-PAK1-C
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of NVS-PAK1-C, a compound frequently used as a negative control for the allosteric PAK1 inhibitor, NVS-PAK1-1. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.
As there is no specific safety data sheet (SDS) publicly available for this compound, the following procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting.[1] It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS for any chemical you work with.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure you are familiar with its properties and have the necessary safety measures in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use a properly fitted respirator if handling the compound as a powder outside of a containment system like a fume hood.
Engineering Controls:
-
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of laboratory chemical waste is crucial for environmental protection and workplace safety.[1] Treat all waste containing this compound as hazardous chemical waste.
-
Chemical Identification and Classification:
-
Always refer to the Safety Data Sheet (SDS) for this compound to understand its specific hazards.
-
Based on general knowledge of similar small molecule inhibitors, it should be treated as hazardous waste.
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, contaminated personal protective equipment (gloves, etc.), and lab supplies (weighing paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, working solutions, and the first rinse of any container that held the compound, in a separate, designated hazardous liquid waste container.[1] The container must be compatible with the solvents used.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.
-
Storage: Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated, and secure area away from general lab traffic.
-
-
Disposal Request:
-
Follow your institution's established procedures for requesting a pickup of hazardous chemical waste by the Environmental Health and Safety (EHS) department.
-
-
Empty Container Disposal:
-
A container that held this compound is considered "empty" only after all contents have been removed by normal means.
-
The first rinse of an "empty" container must be collected and disposed of as hazardous liquid waste.[1]
-
After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1]
-
Summary of Key Compound Information
For quick reference, the following table summarizes essential data for this compound.
| Property | Value |
| Chemical Name | (3S)-3-(2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][2][3]diazepin-11-ylamino)-N,N-dimethylpyrrolidine-1-carboxamide[4] |
| CAS Number | 2250019-95-3[5] |
| Molecular Formula | C₂₂H₂₃ClF₃N₅O[5] |
| Molecular Weight | 465.9 g/mol [5] |
| Storage Temperature | -20°C[5] |
Experimental Protocols: Preparation of Stock and Working Solutions
Proper preparation of solutions is critical for experimental accuracy and safety.
Preparation of Stock Solution:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate buffer or cell culture medium.
All materials used in the preparation of these solutions, including pipette tips and tubes, should be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling NVS-PAK1-C
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for the handling and disposal of NVS-PAK1-C. While this compound is characterized as a negative control for the potent PAK1 inhibitor NVS-PAK1-1, it should be handled with a high degree of caution as a potentially hazardous, biologically active small molecule.[1] Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general safety protocols for potent, research-grade kinase inhibitors.[2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[2] |
Operational Plan: From Receipt to Use
A systematic workflow is essential to minimize exposure risk and maintain the integrity of this compound.
-
Receiving and Storage : Upon receipt, inspect the container for any signs of damage or leakage. This compound is typically shipped at room temperature but should be stored at -20°C for long-term stability.[1] Confirm the recommended storage conditions on the product vial or datasheet and store it in a clearly labeled, designated, and secure location.[3]
-
Designated Work Area : All handling of this compound, especially in its solid form, should be conducted in a designated and clearly marked area within the laboratory.[2]
-
Handling Solid Compound : All manipulations of solid this compound, such as weighing, must be performed in a certified chemical fume hood to prevent the inhalation of fine powders.[2][3] Use dedicated spatulas and weighing boats to avoid cross-contamination.
-
Solution Preparation : When preparing stock solutions, slowly add the solvent (e.g., DMSO, ethanol) to the vial containing the solid compound to minimize aerosolization. Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.[3]
-
Hand Hygiene : Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.[2]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent accidental exposure and environmental contamination.[2] All waste must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[4]
-
Solid Waste : All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and empty vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste : Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[2][3]
-
Decontamination : Non-disposable equipment and work surfaces should be thoroughly decontaminated after use.[2]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
